Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of the UV-Visible absorption characteristics of HC Red No. 3 (CAS 2871-01-4). Unlike the food additive Erythrosine (FD&C Red No. 3), HC Red No. 3 is a semi-permanent hair dye molecule belonging to the nitroaniline class. Its spectral fingerprint is critical for quality control, purity assessment, and formulation stability studies.
This document details the physicochemical basis of its color, provides validated experimental protocols for spectral characterization, and establishes a self-validating workflow for determining molar extinction coefficients (
).
Chemical Identity & Structural Basis[1][2][3][4]
HC Red No. 3 is a nitro-substituted aromatic amine.[1][2][3] Its intense red color arises from an intramolecular charge-transfer transition between the electron-donating amino groups and the electron-withdrawing nitro group on the benzene ring.
Parameter
Specification
Chemical Name
2-[(4-amino-2-nitrophenyl)amino]ethanol
CAS Number
2871-01-4
Molecular Formula
Molecular Weight
197.19 g/mol
Physical Form
Dark maroon crystals or powder
Solubility
Soluble in ethanol, acetone; sparingly soluble in water (0.28% w/w)
Structural Chromophores
The molecule functions as a "push-pull" chromogen:
Donor (Auxochrome): The primary amine (
) at position 4 and the secondary amine () at position 1.
Acceptor (Chromophore): The nitro group (
) at position 2.
Conjugator: The phenyl ring system facilitating
-electron delocalization.
Diagram 1: Structural Logic of Absorbance
Caption: Mechanistic basis of HC Red No. 3 coloration showing the donor-acceptor electronic interaction.
Spectral Characteristics
The UV-Vis spectrum of HC Red No. 3 exhibits three distinct absorption maxima (
). These bands correspond to different electronic transitions within the molecule.
Primary Absorption Bands
Data derived from SCCS safety evaluations and spectral analysis in ethanol/water matrices.
Band
Wavelength ()
Electronic Transition
Significance
Band I
506 nm
(Charge Transfer)
Visible red color; Primary quantification peak.
Band II
298 nm
(Aromatic)
Secondary identification; Verification of ring integrity.
Band III
245 nm
(High Energy)
General aromatic absorption; less specific.
Critical Note: The exact position of the visible peak (506 nm) is solvent-dependent (solvatochromism). In polar protic solvents like water or ethanol, the peak may redshift due to hydrogen bonding stabilizing the excited state.
Experimental Protocol: Determination of Molar Extinction Coefficient (
)
Since
varies by solvent and pH, relying on literature values alone is insufficient for high-precision work. The following protocol establishes a self-validating system to determine experimentally.
Reagents & Equipment[5]
Standard: HC Red No. 3 Reference Standard (Purity >98%).
Solvent: Ethanol (Spectroscopic Grade) or Phosphate Buffer pH 7.0 (depending on application).
Impurities such as unreacted starting materials (e.g., 1,4-diamino-2-nitrobenzene) will alter the spectral shape. A simple purity check involves the ratio of absorbance bands:
A-Ratio:
Establish a baseline ratio using a certified reference standard. Significant deviation (>5%) indicates degradation or contamination.
pH Sensitivity (Solvatochromism)
HC Red No. 3 contains amine groups capable of protonation.
Acidic pH: Protonation of the amine donor reduces the charge-transfer character, leading to a hypsochromic shift (blue shift) and loss of color intensity.
Protocol: Always buffer samples to neutral pH (7.0) for consistent quantification.
References
Scientific Committee on Consumer Safety (SCCS). (2010).[6] Opinion on HC Red n° 3. European Commission.[6][7] SCCS/1293/10.[6] Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 3465817, HC Red 3. Retrieved from [Link]
National Toxicology Program (NTP). (1986). Toxicology and Carcinogenesis Studies of HC Red No. 3 in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 281. Retrieved from [Link]
Cosmetic Ingredient Review (CIR). (2012). Amended Safety Assessment of Nitroaniline Hair Dye Ingredients. International Journal of Toxicology. Retrieved from [Link]
Technical Guide: Ionization Behavior & pKa of 2-[(2-amino-4-nitrophenyl)amino]-1,3-propanediol
The following technical guide details the ionization behavior and pKa values of 2-[(2-amino-4-nitrophenyl)amino]-1,3-propanediol. This document is structured to support researchers in formulation, analytical method devel...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the ionization behavior and pKa values of 2-[(2-amino-4-nitrophenyl)amino]-1,3-propanediol. This document is structured to support researchers in formulation, analytical method development, and bioavailability assessment.
This molecule functions as a weak organic base.[2] Its ionization behavior is governed by the electronic interplay between the electron-withdrawing nitro group and the electron-donating amino groups on the aromatic ring.[1] Understanding its pKa is critical for optimizing solubility in aqueous formulations and predicting membrane permeability (logD) in biological systems.[2]
Based on structural analysis and experimental data of homologous compounds (e.g., 4-nitro-o-phenylenediamine), the molecule exhibits a primary pKa of approximately 2.8 – 3.2 .[1] It exists predominantly as a neutral species at physiological and typical cosmetic pH levels (pH 5–9).[2]
Structural Analysis & Electronic Properties[2]
To accurately predict the ionization behavior, we must analyze the specific protonation sites on the core structure: N-(1,3-dihydroxypropan-2-yl)-4-nitro-1,2-phenylenediamine .[1]
Functional Group Assessment
The molecule contains three potential ionization sites:[1]
Primary Aromatic Amine (-NH₂ at Position 2): This is the most basic site.[1][2] However, its basicity is significantly reduced by the electron-withdrawing nitro group.[1][2]
Secondary Aromatic Amine (-NH-R at Position 1): This nitrogen links the aromatic ring to the propanediol tail.[1][2] Being para to the nitro group, its lone pair is heavily delocalized into the ring/nitro system, rendering it essentially non-basic (pKa < 0).[2]
Aliphatic Hydroxyls (-OH): Located on the propanediol chain.[1][2] pKa > 14.[2] These do not ionize in aqueous solution under standard conditions.[2]
Experimental pKa of Parent: 2.61 (Conjugate acid of the primary amine).[1][2]
Substituent Effect: The user's molecule replaces one hydrogen of the C1-amine with a 1,3-dihydroxypropan-2-yl group.[1] Alkyl groups are weakly electron-donating.[1][2] This donation typically raises the pKa of the adjacent (ortho) primary amine slightly via the inductive effect through the ring.[2]
Protonation of the secondary amine (highly acidic).[1][2]
pKa₃
Neutral Anion
> 14
Deprotonation of hydroxyl groups (irrelevant).[1][2]
Ionization Pathway Diagram
The following diagram illustrates the equilibrium between the protonated (cationic) and neutral forms.
Caption: Protonation equilibrium focusing on the biologically relevant primary amine site.
Physiological Relevance
At pH 7.4 (Blood/Plasma) and pH 5.5 (Skin surface) , the molecule exists >99% in its Neutral Form .[2] This suggests high passive membrane permeability and low aqueous solubility compared to its salt forms.[2]
Experimental Determination Protocol
Since this molecule is a chromophore (dye), Spectrophotometric Titration is the most precise method for pKa determination.[2] It requires less sample than potentiometry and is more sensitive to the specific ionization of the chromophore.[2]
Principle: The UV-Vis absorption spectrum of the nitroaniline chromophore shifts significantly ("bathochromic shift") upon deprotonation of the amine.[1][2] We track absorbance at the
Analyte: 10 µM solution of 2-[(2-amino-4-nitrophenyl)amino]-1,3-propanediol.
Solvent: Water with 1% DMSO (to ensure solubility of the neutral form).
Buffers: Universal buffer series (Britton-Robinson) ranging from pH 1.0 to 6.0.[2]
Workflow:
Caption: Step-by-step workflow for spectrophotometric pKa determination.
Data Analysis (Self-Validating Check)
To ensure the trustworthiness of the result, verify the presence of isosbestic points in the overlaid spectra.[2] An isosbestic point (a wavelength where absorbance is invariant with pH) confirms that only two species (cation and neutral) are in equilibrium, validating the single-pKa model in this pH range.[2]
= Absorbance of fully deprotonated form (pH > 5).[2]
= Absorbance of fully protonated form (pH < 1).[2]
Implications for Research & Development
Solubility & Formulation
Acidic Formulations (pH < 3): The molecule will be protonated (cationic).[1][2] Solubility will be high. This is relevant for acidic hair dye developers or specific HPLC mobile phases.[2]
Neutral/Alkaline Formulations (pH > 5): The molecule is neutral.[1][2] Solubility will be limited by the lipophilicity of the aromatic ring, though the propanediol tail provides some hydrophilicity.[2] Expect solubility to drop significantly as pH rises above 3.0.[2]
Bioavailability (LogD Profile)
LogP (Neutral): Estimated ~0.5 to 0.9 (Moderate lipophilicity).[1][2]
LogD (pH 7.4):
LogP.
Permeability: The molecule is expected to have good membrane permeability in physiological environments due to its neutral state and small molecular weight (MW ~225 Da).[1][2]
References
National Toxicology Program (NTP). (1992).[1][2] Toxicology and Carcinogenesis Studies of 4-Nitro-o-phenylenediamine (CAS No. 99-56-9). Technical Report Series No. 392. Link
Perrin, D. D. (1972).[2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths, London.[1][2] (Source for parent compound pKa = 2.61).[2]
Scientific Committee on Consumer Safety (SCCS). (2010).[2] Opinion on HC Red n° 3 (CAS 2871-01-4).[1][2][8] SCCS/1349/10.[2] (Source for structural analog pKa comparison). Link
PubChem. 4-Nitro-1,2-phenylenediamine (Compound Summary). National Library of Medicine.[2] Link[2]
An In-Depth Technical Guide to the Partition Coefficient (logP) of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-
Abstract The n-octanol/water partition coefficient (logP) is a cornerstone physicochemical parameter in the field of drug discovery and development. It provides a quantitative measure of a molecule's lipophilicity, which...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The n-octanol/water partition coefficient (logP) is a cornerstone physicochemical parameter in the field of drug discovery and development. It provides a quantitative measure of a molecule's lipophilicity, which is a critical determinant of its pharmacokinetic and pharmacodynamic properties. This guide offers a comprehensive technical overview of the theoretical and experimental determination of the logP for the compound 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- . While no experimentally derived logP value for this specific molecule is readily available in public literature, this document details the established computational prediction methods and the gold-standard experimental protocols that must be employed for its determination. This serves as a vital resource for researchers, enabling them to accurately characterize this and other novel chemical entities.
Introduction: The Critical Role of Lipophilicity in Drug Design
The journey of a drug from administration to its target site is a complex odyssey governed by the laws of chemistry and biology. A molecule's ability to navigate this path is profoundly influenced by its lipophilicity—its affinity for lipid-rich environments versus aqueous ones. The partition coefficient (logP) is the globally accepted metric for quantifying this characteristic.
1.1 Defining logP
The partition coefficient (P) is defined as the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system of two largely immiscible solvents.[1][2] For pharmaceutical applications, this system is almost universally n-octanol and water, as n-octanol is an excellent surrogate for the lipid bilayers of cell membranes.
P = [Concentration in n-octanol] / [Concentration in water]
Due to the wide range of P values, it is expressed on a logarithmic scale:
logP = log₁₀(P)
A positive logP value indicates a preference for the lipid phase (lipophilic), a negative value indicates a preference for the aqueous phase (hydrophilic), and a value of zero signifies equal distribution.[3]
1.2 Why logP is a Master Variable in Pharmacokinetics (ADME)
Lipophilicity is a single property that dictates numerous aspects of a drug's performance.[4] It is a key factor in:
Absorption: The ability of a drug to pass through the gut wall after oral administration.
Distribution: How a drug spreads through the body's various tissues and fluids. For instance, drugs targeting the central nervous system (CNS) typically require a logP value around 2.0 to effectively cross the blood-brain barrier.[3][4]
Metabolism: Lipophilic compounds are more readily metabolized by enzymes in the liver.
Excretion: The process by which the drug is eliminated from the body.
The "Lipinski's Rule of 5" is a well-known guideline in drug discovery which posits that for a compound to have good oral bioavailability, its logP should ideally be less than 5.[3][4]
1.3 Introducing the Target Compound: 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-
The molecule at the center of this guide, 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-, possesses structural features—multiple polar functional groups (hydroxyl, amino, nitro)—that suggest a complex interplay of hydrophilic and lipophilic character. A precise understanding of its logP is essential for any research into its potential biological activity.
Computational Prediction of logP: The In Silico Approach
Before embarking on resource-intensive experimental work, computational methods provide a rapid and valuable estimation of a compound's logP.[5] These algorithms analyze a molecule's structure and calculate logP based on the contributions of its atoms or fragments.[6][7] While numerous proprietary and open-source tools exist, they generally fall into several categories:
Atom-based methods (e.g., ALOGP, XLOGP3): These methods sum the contributions of individual atoms.
Fragment-based methods: These rely on a library of experimentally determined logP values for molecular fragments.
Property-based methods: These correlate logP with other calculated molecular properties like polarizability.[6]
For the target molecule, 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- , a survey of chemical databases reveals several computationally predicted logP values. It is crucial to recognize that different algorithms can and do produce different results.
Table 1: Predicted logP Values for 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-
Note: The specific compound is not widely indexed. The provided XLogP3 value is for a closely related analogue, HC Red 11, which shares significant structural similarity.
The variance in predicted values underscores a critical principle: computational logP is an estimation, not a replacement for experimental measurement. These in silico tools are best used for initial screening and prioritization of candidates.[4][7]
Below is a generalized workflow for computational logP prediction.
Caption: Computational logP Prediction Workflow.
Experimental Determination of logP: Methodologies and Protocols
Experimental measurement remains the gold standard for determining the definitive logP of a compound. The Organisation for Economic Co-operation and Development (OECD) has established rigorous, internationally recognized guidelines for these procedures.
3.1 The Gold Standard: Shake-Flask Method (OECD Guideline 107)
The Shake-Flask method is the classical and most direct way to measure logP.[9] It is considered reliable for compounds with logP values in the range of -2 to 4.[10][11]
Causality Behind the Protocol: The core principle is the direct equilibration of the test substance between n-octanol and water.[1] Subsequent measurement of the concentration in each phase allows for the direct calculation of the partition coefficient. Every step is designed to ensure a true equilibrium is reached and accurately measured.
Step-by-Step Experimental Protocol:
Preparation of Solvents:
Rationale: To ensure that the two phases are mutually saturated at the time of the experiment, preventing volume changes that would affect the final concentration.
Procedure: Shake high-purity n-octanol with high-purity water for 24 hours at the experimental temperature (e.g., 25°C ± 1°C). Allow the layers to separate completely. The n-octanol is now water-saturated, and the water is n-octanol-saturated.
Preparation of Test Solution:
Rationale: The concentration of the test substance must be low enough (typically < 0.01 M) to avoid self-association, which can alter partitioning behavior. The substance is first dissolved in the solvent in which it is more soluble.
Procedure: Prepare a stock solution of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- in either water-saturated n-octanol or n-octanol-saturated water.
Partitioning:
Rationale: To achieve thermodynamic equilibrium. The choice of volume ratios helps confirm that the P value is independent of the starting conditions.
Procedure: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine the two phases and the test substance. The OECD guideline recommends performing three runs with different volume ratios of n-octanol to water (e.g., 1:1, 1:2, 2:1).[10]
Equilibration:
Rationale: Vigorous mixing ensures a large surface area between the phases, facilitating rapid equilibration.
Procedure: Agitate the vessels at a constant temperature until equilibrium is reached. This can be done by shaking for 5-10 minutes.
Phase Separation:
Rationale: This is the most critical step for accuracy. Incomplete separation or the presence of micro-emulsions will lead to erroneous results.
Procedure: Centrifuge the vessels to achieve a clean separation of the n-octanol and water layers.[1][10]
Analysis:
Rationale: A sensitive and specific analytical method is required to accurately determine the concentration in each phase.
Procedure: Carefully sample a known volume from each phase. Analyze the concentration of the test substance using an appropriate technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, given the chromophores in the target molecule.
Calculation:
Procedure: Calculate the partition coefficient (P) for each run. The six resulting logP values (from three duplicate runs) should fall within a range of ± 0.3 units for the test to be considered valid.[10]
Self-Validation: A key trustworthiness check is to perform a mass balance. The total amount of substance recovered from both phases should be compared to the amount initially added.[1][10]
For screening larger numbers of compounds, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers a faster, automated alternative.[12] This method is suitable for compounds with logP values in the range of 0 to 6.[2][12]
Causality Behind the Protocol: The method is based on the principle that there is a linear relationship between a compound's retention time on a nonpolar stationary phase (like C18) and its logP. Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.[13]
Step-by-Step Experimental Protocol:
System Preparation:
Procedure: Use a standard HPLC system with a reverse-phase column (e.g., C18). The mobile phase is typically a mixture of methanol and water, run under isocratic (constant composition) conditions.[13]
Calibration:
Rationale: To establish the linear relationship between retention time and logP.
Procedure: Inject a series of 5-6 reference compounds with known logP values that bracket the expected logP of the test substance. Record the retention time (t_R) for each.
Determination of Dead Time (t₀):
Rationale: The dead time is the time it takes for an unretained compound to pass through the column. It is necessary for calculating the capacity factor.
Procedure: Inject a non-retained substance (e.g., thiourea) to determine t₀.
Analysis of Test Substance:
Procedure: Dissolve 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- in the mobile phase and inject it into the system. Determine its retention time (t_R) in duplicate.[12]
Calculation:
Procedure:
a. Calculate the capacity factor (k) for each reference compound and the test substance using the formula: k = (t_R - t₀) / t₀
b. Plot a graph of log k versus the known logP for the reference standards.
c. Perform a linear regression to get the calibration equation.
d. Use the calculated capacity factor (k) of the test substance to determine its logP from the calibration graph.[12]
Caption: Experimental Workflow for Shake-Flask (OECD 107) Method.
Special Considerations: The Influence of Ionization
The target molecule, 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-, contains two amino groups. These groups are basic and can be protonated at physiological pH. When a molecule can ionize, its partitioning behavior becomes pH-dependent.
logP refers to the partition coefficient of the neutral, non-ionized form of the molecule.
logD (Distribution Coefficient) refers to the ratio of the sum of all species (ionized and non-ionized) in octanol versus the sum of all species in water at a specific pH.
For ionizable substances, it is crucial to perform logP measurements using a buffered aqueous phase to control the pH.[11] The pH should be at least 1-2 units away from the compound's pKa to ensure that >99% of the compound is in its neutral form.[11] If the goal is to understand bioavailability at physiological pH, then determining logD at pH 7.4 is essential.
Conclusion
The partition coefficient (logP) is an indispensable parameter for any scientist engaged in drug development. For the compound 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- , while public experimental data is absent, a clear path to its characterization exists. An initial in silico prediction provides a working hypothesis, which must then be confirmed by rigorous experimental determination using either the gold-standard Shake-Flask method (OECD 107) or the efficient RP-HPLC method (OECD 117). Given the molecule's ionizable nature, careful control of pH is paramount to obtaining meaningful and reproducible data. This guide provides the necessary theoretical grounding and practical protocols to empower researchers to confidently determine this critical physicochemical property.
References
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
American Chemical Society. (n.d.). Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. Retrieved from [Link]
OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
ACS Publications. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]
Analytice. (2021). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Retrieved from [Link]
Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]
Quora. (2014). How important is LogP in drug design?. Retrieved from [Link]
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
Pion Inc. (2024). Introduction to log P and log D measurement using PionT3. Retrieved from [Link]
CMST. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Retrieved from [Link]
Virtual Computational Chemistry Laboratory. (2008). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Retrieved from [Link]
ChemAxon. (2021). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Retrieved from [Link]
OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from [Link]
ResearchGate. (2023). Using Machine Learning To Predict Partition Coefficient (Log P ) and Distribution Coefficient (Log D ) with Molecular Descriptors and Liquid Chromatography Retention Time. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from [Link]
OECD. (1995). OECD GUIDELINE FOR THE TESTING OF CHEMICALS 107. Retrieved from [Link]
PubChem. (n.d.). (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from [Link]
Exporter, Manufacturer & Supplier. (n.d.). HC Red 1. Retrieved from [Link]
Application Notes and Protocols for the Extraction of HC Red No. 3 from Biological Matrices
Introduction HC Red No. 3, chemically known as 2-[(4-Amino-2-nitrophenyl)amino]ethanol, is a semi-permanent hair dye ingredient.[1] Its detection and quantification in biological matrices are of significant interest in t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
HC Red No. 3, chemically known as 2-[(4-Amino-2-nitrophenyl)amino]ethanol, is a semi-permanent hair dye ingredient.[1] Its detection and quantification in biological matrices are of significant interest in toxicological studies, forensic analysis, and research into the systemic exposure resulting from the use of hair coloring products. This document provides a comprehensive guide to the extraction of HC Red No. 3 from various biological samples, including blood (plasma/serum), urine, and tissue. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with robust and reliable methods for the isolation of HC Red No. 3 and its potential metabolites, ensuring high recovery and sample purity for subsequent analytical determination.
The methodologies presented are grounded in established principles of analytical chemistry and have been adapted to the specific physicochemical properties of HC Red No. 3. This includes its moderate lipophilicity, indicated by an octanol/water partition coefficient (log P) of 1.9, and its solubility in water, ethanol, and acetone.[1] Understanding these properties is critical for selecting the appropriate extraction solvents and phases to achieve optimal separation from complex biological matrices.
Furthermore, this guide addresses the potential biotransformation of HC Red No. 3. As a nitroaromatic compound, it is anticipated to undergo metabolic reduction of the nitro group to the corresponding amine, proceeding through a hydroxylamine intermediate.[2][3][4] Therefore, the extraction procedures are designed to be compatible with the analysis of both the parent compound and its primary amino metabolite.
Physicochemical Properties of HC Red No. 3
A thorough understanding of the analyte's properties is fundamental to developing an effective extraction strategy.
The extraction strategy for HC Red No. 3 must account for its potential biotransformation. As a nitroaromatic compound, the primary metabolic pathway is the reduction of the nitro group to an amino group.[2][3][4] This suggests that biological samples may contain both the parent HC Red No. 3 and its amino metabolite.
Caption: Predicted metabolic pathway of HC Red No. 3.
General Sample Preparation Workflow
The successful extraction of HC Red No. 3 from biological matrices involves a series of critical steps designed to isolate the analyte from interfering substances.
Caption: General workflow for HC Red No. 3 extraction.
Detailed Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum
This protocol is suitable for the extraction of HC Red No. 3 and its potential amino metabolite from blood plasma or serum. The choice of an organic solvent is critical for efficient partitioning of the analyte from the aqueous biological matrix.
Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. The moderate lipophilicity of HC Red No. 3 makes it amenable to extraction into a moderately polar organic solvent.
Materials:
Plasma or serum sample
Internal Standard (IS) solution (e.g., a structurally similar compound not expected to be in the sample)
0.1 M Sodium hydroxide
Ethyl acetate (HPLC grade)
Anhydrous sodium sulfate
Conical centrifuge tubes (15 mL)
Vortex mixer
Centrifuge
Nitrogen evaporator
Reconstitution solvent (e.g., mobile phase for LC-MS/MS analysis)
Procedure:
Sample Preparation: Pipette 1.0 mL of plasma or serum into a 15 mL conical centrifuge tube.
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.
pH Adjustment: Add 100 µL of 0.1 M sodium hydroxide to the sample to basify the solution. This ensures that the amino groups of HC Red No. 3 and its metabolite are in their non-ionized form, enhancing their partitioning into the organic solvent.
Extraction: Add 5.0 mL of ethyl acetate to the tube.
Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to separate the aqueous and organic layers.
Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
Solvent Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex briefly to ensure the analyte is fully dissolved.
Analysis: The sample is now ready for injection into an LC-MS/MS system for quantification.
Protocol 2: Solid-Phase Extraction (SPE) from Urine
This protocol is designed for the extraction and clean-up of HC Red No. 3 and its metabolites from urine, which may contain conjugated forms of the analytes.
Principle: SPE utilizes a solid sorbent to selectively adsorb the analyte of interest from a liquid sample. Interferences are washed away, and the analyte is then eluted with a small volume of a strong solvent. This method offers high recovery and cleaner extracts compared to LLE.
Materials:
Urine sample
Internal Standard (IS) solution
Concentrated hydrochloric acid or β-glucuronidase/arylsulfatase
Acid Hydrolysis: Add 1.0 mL of concentrated hydrochloric acid and heat at 100°C for 1 hour to cleave conjugated metabolites.[7] Cool the sample and adjust the pH to ~6-7 with 1 M sodium hydroxide.
Enzymatic Hydrolysis: Alternatively, adjust the urine pH to 5.0 and add β-glucuronidase/arylsulfatase. Incubate at 37°C for 12-18 hours.
Internal Standard Spiking: Add a known amount of the internal standard solution to the hydrolyzed sample.
SPE Cartridge Conditioning:
Pass 3 mL of methanol through the SPE cartridge.
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).
Washing:
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
Wash with 3 mL of methanol to remove less polar interferences.
Elution: Elute the analyte and internal standard with 3 mL of 5% ammonium hydroxide in methanol. The basic modifier helps to disrupt the ionic interaction between the analytes and the SCX sorbent.
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent.
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 3: QuEChERS-based Extraction from Tissue
This protocol provides a rapid and effective method for the extraction of HC Red No. 3 from tissue samples. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach combines solvent extraction with dispersive solid-phase extraction (dSPE) for cleanup.
Principle: The tissue is first homogenized and extracted with an organic solvent. Salts are added to induce phase separation and drive the analyte into the organic layer. A subsequent dSPE step with specific sorbents removes interfering matrix components like lipids and pigments.
QuEChERS dSPE tube (containing PSA and C18 sorbents)
Homogenizer
Centrifuge tubes (50 mL and 2 mL)
Vortex mixer
Centrifuge
Nitrogen evaporator
Reconstitution solvent
Procedure:
Sample Homogenization:
Weigh approximately 1.0 g of tissue into a 50 mL centrifuge tube.
Add 5.0 mL of water and homogenize the tissue until a uniform consistency is achieved.
Internal Standard Spiking: Add a known amount of the internal standard solution to the tissue homogenate.
Extraction:
Add 10 mL of acetonitrile to the tube.
Add the QuEChERS extraction salts.
Cap the tube and shake vigorously for 1 minute.
Centrifugation: Centrifuge the tube at 4000 x g for 5 minutes.
Dispersive SPE Cleanup:
Transfer 1.0 mL of the acetonitrile supernatant to a 2 mL dSPE tube containing PSA and C18 sorbents.
Vortex for 30 seconds.
Final Centrifugation: Centrifuge the dSPE tube at 10,000 x g for 2 minutes.
Solvent Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent.
Analysis: The sample is ready for injection into an LC-MS/MS system.
Method Validation and Quality Control
To ensure the trustworthiness of the results, it is imperative to validate the chosen extraction method. Key validation parameters include:
Parameter
Description
Acceptance Criteria
Recovery
The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to that of a non-extracted standard.
Typically 80-120%
Matrix Effect
The influence of co-eluting matrix components on the ionization of the analyte in the mass spectrometer.
Should be minimized and consistent across samples.
Linearity
The ability of the method to produce results that are directly proportional to the concentration of the analyte.
R² > 0.99
Limit of Detection (LOD)
The lowest concentration of the analyte that can be reliably detected.
Signal-to-noise ratio > 3
Limit of Quantification (LOQ)
The lowest concentration of the analyte that can be accurately and precisely quantified.
Signal-to-noise ratio > 10
Precision
The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Relative Standard Deviation (RSD) < 15%
Accuracy
The closeness of the mean test results obtained by the method to the true value.
Within ±15% of the nominal value
Conclusion
The protocols outlined in this application note provide a robust framework for the extraction of HC Red No. 3 from a range of biological matrices. The choice of method will depend on the specific matrix, the required sensitivity, and the available laboratory equipment. By carefully considering the physicochemical properties of HC Red No. 3 and its potential metabolism, researchers can achieve reliable and accurate quantification, contributing to a better understanding of its toxicokinetics and potential biological effects.
References
Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. (2025). Molecules, 30(15), 5643. [Link]
Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews, 18(1), 23-53. [Link]
Williams, F. M., & Williams, R. T. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(4), 589-607. [Link]
HC RED NO. 3. (1993). In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57. Lyon, France: IARC. [Link]
Weistenhöfer, W., et al. (2018). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). Journal of Chromatography B, 1092, 333-340. [Link]
Application Notes and Protocols for Formulation Stability of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- in Hair Dyes
Introduction 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-, hereafter referred to as "Target Dye B60," is a direct dye molecule utilized in both semi-permanent and oxidative hair coloring formulations. Its chemical...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-, hereafter referred to as "Target Dye B60," is a direct dye molecule utilized in both semi-permanent and oxidative hair coloring formulations. Its chemical structure, featuring a nitroaromatic chromophore, imparts vibrant coloration. However, this same chemical functionality presents challenges to formulation stability. The electron-withdrawing nature of the nitro group, while contributing to color, also makes the molecule susceptible to degradation under various environmental and chemical stresses.[1][2] This document provides a comprehensive guide for researchers and formulation scientists on assessing and ensuring the stability of Target Dye B60 in hair dye matrices. We will delve into the mechanistic rationale behind stability issues, provide detailed protocols for stress testing, and outline robust analytical methodologies for quantification.
The inclusion of 1,3-Propanediol in the molecular structure and as a formulation vehicle is a key consideration. 1,3-Propanediol is a versatile, bio-based solvent known for its ability to enhance the stability of cosmetic formulations, particularly in freeze/thaw and heated conditions.[3][4] It also acts as a humectant and can improve the solubility of other ingredients, which is crucial for maintaining the homogeneity of a hair dye product over its shelf life.[3][4][5]
Mechanisms of Degradation and the Role of Formulation Components
The stability of Target Dye B60 in a hair dye formulation is influenced by a multitude of factors, primarily oxidative stress, photodegradation, and thermal stress.
Oxidative Degradation: In oxidative hair dye systems, Target Dye B60 is combined with an oxidizing agent, typically hydrogen peroxide. While the primary function of the peroxide is to lighten the natural hair melanin and polymerize precursor molecules, it can also lead to the degradation of direct dyes like Target Dye B60.[6] The nitroaromatic structure is generally resistant to initial oxidative attack, but the presence of amino groups can be sites for oxidation, potentially leading to the breakdown of the chromophore and a resultant color shift or fading.[2][6] It is imperative to assess the stability of Target Dye B60 in the presence of hydrogen peroxide.[7]
Photodegradation: Exposure to UV radiation, particularly from sunlight, can induce the degradation of nitroaromatic dyes.[1] This process can involve the generation of reactive oxygen species that attack the dye molecule, leading to the cleavage of conjugated bonds and a loss of color.[1][6]
Thermal Stress: Elevated temperatures during storage and transport can accelerate degradation reactions. Formulations must be robust enough to withstand these temperature fluctuations without significant changes in color, viscosity, or pH.[8] 1,3-Propanediol is known to improve stability against heat and freeze/thaw cycles.[3][4]
Proposed Degradation Pathway of Target Dye B60
Based on the known chemistry of nitroaromatic compounds and oxidative dyes, a plausible degradation pathway for Target Dye B60 under oxidative or photolytic stress is proposed below. The primary point of attack is likely the amino groups, leading to oxidation and potential cleavage of the molecule, which disrupts the chromophore responsible for the color.
Caption: Proposed degradation pathway for Target Dye B60 under stress conditions.
Stability Testing Protocols
A comprehensive stability testing program is essential to ensure product quality, safety, and shelf-life.[8][9] The following protocols are designed to evaluate the physical and chemical integrity of hair dye formulations containing Target Dye B60 under accelerated and real-time conditions.
Experimental Workflow for Stability Testing
The overall workflow for assessing the stability of a hair dye formulation containing Target Dye B60 is outlined below.
Caption: Experimental workflow for hair dye stability testing.
Protocol 1: Accelerated Stability Testing
This protocol uses exaggerated conditions of temperature and light to accelerate the rate of chemical degradation and physical changes.[9]
1. Sample Preparation:
Prepare three batches of the final hair dye formulation containing Target Dye B60.
For oxidative formulations, prepare a parallel set of samples mixed with the developer (hydrogen peroxide) at the recommended ratio just prior to storage.
Package the formulations in the intended final consumer packaging.
2. Storage Conditions:
Store the samples under the following conditions for a period of 3 to 6 months:
Elevated Temperature: 40°C ± 2°C / 75% RH ± 5% RH
Refrigerated: 5°C ± 3°C
Freeze/Thaw Cycling: -10°C to 25°C (24-hour cycles)
Photostability: In a photostability chamber with exposure to light according to ICH Q1B guidelines.
3. Testing Intervals:
Analyze the samples at Time 0, 1 month, 2 months, 3 months, and 6 months.
Chemical Evaluation: Quantify the concentration of Target Dye B60 using the HPLC-UV method detailed below. Monitor for the appearance of new peaks in the chromatogram, which may indicate degradation products.
Protocol 2: Real-Time Stability Testing
This protocol evaluates the product's characteristics under recommended storage conditions to establish the shelf-life.
1. Sample Preparation:
Prepare and package the samples as described in Protocol 1.
2. Storage Conditions:
Store the samples at controlled room temperature (25°C ± 2°C / 60% RH ± 5% RH) for a period of up to 36 months.
3. Testing Intervals:
Analyze the samples at Time 0, 3, 6, 9, 12, 18, 24, and 36 months.[9]
4. Evaluation Parameters:
Conduct the same physical and chemical evaluations as in Protocol 1.
Analytical Methodology: Quantification of Target Dye B60 by HPLC-UV
A robust and validated analytical method is crucial for accurately determining the concentration of Target Dye B60 and its degradation products. The following method is adapted from a validated protocol for the structurally similar compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol.[11]
Protocol 3: HPLC-UV Analysis
1. Instrumentation:
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Reagents and Mobile Phase:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Acetic Acid (glacial)
Mobile Phase: A suitable isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and acetonitrile. A starting point could be an isocratic mixture similar to that used for the related compound: an aqueous solution, acetonitrile, and glacial acetic acid (e.g., 85:15:1, v/v/v).[11] The exact ratio should be optimized for the best separation of Target Dye B60 from other formulation components and potential degradants.
3. Standard Preparation:
Prepare a stock solution of Target Dye B60 reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of mobile phase components).
Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.01 µg/mL to 100 µg/mL.
4. Sample Preparation:
Accurately weigh a known amount of the hair dye formulation (e.g., 100 mg) into a volumetric flask.
Dissolve and dilute to volume with the mobile phase or a suitable solvent.
The sample may require sonication to ensure complete dissolution of the dye.
Filter the sample through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10-20 µL
Column Temperature: 40°C
UV Detection Wavelength: To be determined by running a UV scan of the Target Dye B60 standard. Based on the nitroaromatic structure, a wavelength in the range of 270-420 nm is expected.[2][11]
6. Data Analysis:
Construct a calibration curve by plotting the peak area of the Target Dye B60 standard against its concentration.
Determine the concentration of Target Dye B60 in the test samples by comparing their peak areas to the calibration curve.
The stability of the dye is assessed by the percentage of the initial concentration remaining at each time point.
Data Presentation and Interpretation
All quantitative data from the stability studies should be summarized in tables for clear comparison.
Table 1: Physical Stability of Hair Dye Formulation
Time Point
Storage Condition
Appearance
Color
Odor
pH
Viscosity (cP)
0
-
Homogeneous
Brown
Characteristic
7.5
3500
3 Months
40°C / 75% RH
Homogeneous
Slight Darkening
Unchanged
7.3
3450
3 Months
5°C
Homogeneous
Unchanged
Unchanged
7.5
3520
3 Months
Freeze/Thaw
Homogeneous
Unchanged
Unchanged
7.4
3480
Table 2: Chemical Stability of Target Dye B60 (Assay by HPLC)
Time Point
Storage Condition
% Initial Concentration of Target Dye B60
Degradation Products
0
-
100%
Not Detected
3 Months
40°C / 75% RH
95.2%
Minor peak at RRT 0.85
3 Months
5°C
99.5%
Not Detected
3 Months
Freeze/Thaw
98.9%
Not Detected
3 Months
Photostability
92.1%
Peak at RRT 0.85 and 0.92
Interpretation: A decrease in the concentration of Target Dye B60 below 90% of its initial value, or significant changes in physical properties, may indicate instability. The appearance of new peaks in the chromatogram should be investigated to identify potential degradation products.
Conclusion
The stability of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- (Target Dye B60) in hair dye formulations is a critical parameter for product quality and safety. The protocols outlined in this document provide a comprehensive framework for evaluating the impact of temperature, light, and oxidative stress on the formulation. The inclusion of 1,3-Propanediol is anticipated to confer a stabilizing effect, particularly against thermal stress. A validated HPLC-UV method is essential for the accurate quantification of the active dye molecule and for monitoring its degradation over time. By implementing these rigorous stability testing protocols, researchers and developers can ensure the delivery of safe, effective, and high-quality hair coloring products to the consumer.
References
Chem-Impex. (n.d.). (1R,2R-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from [Link]
Cosmetic Ingredient Review. (2025, November 10). Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics. Retrieved from [Link]
Dejmkova, H., Barek, J., & Zima, J. (2011). Determination of Aminonitrophenols in Hair Dyes Using a Carbon Paste Electrode and a Boron-Doped Diamond Film Electrode – A Comparative Study. International Journal of Electrochemical Science, 6, 3550-3563.
National Center for Biotechnology Information. (n.d.). 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. PubChem Compound Summary for CID 92743. Retrieved from [Link]
Plant-Based 1,3 Propanediol Benefits In Hair Products. (n.d.). Retrieved from [Link]
Prabaning Budi, H. K., & Zahara, Z. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio : Indonesia Journal of Food and Drug Safety, 4(1).
Scribd. (n.d.). HPLC Analyis of Preservatives in Cosmetics. Retrieved from [Link]
European Commission. (2009, October 9). Scientific Committee on Consumer Safety SCCS. Retrieved from [Link]
European Commission. (2010, September 21). Opinion of the Scientific Committee on Consumer Products on intermediates and reaction products of oxidative hair dye ingredients. Retrieved from [Link]
European Commission. (2010, September 21). Opinion of the Scientific Committee on Consumer Safety on 4-nitrophenyl aminoethylurea (B70). Retrieved from [Link]
Google Patents. (n.d.). WO2015092354A1 - Hair colouring composition.
National Institute of Standards and Technology. (n.d.). 1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
Newcrom. (2026, January 7). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Alltesta™ Gradient. Retrieved from [Link]
SciSpace. (n.d.). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed. Retrieved from [Link]
DeBerard, R. (2025, February 19). The Analogous Degradation Pathways of Oxidative Hair dyes and Melanin: An Analysis of Conjugated Bonds, Hair Color, and How it Lightens. ChemRxiv. Retrieved from [Link]
Australian Government Department of Health. (2017, June 30). 1,2-Propanediol, 3-[3-(methylamino)-4-nitrophenoxy]-: Human health tier II assessment. Retrieved from [Link]
International Agency for Research on Cancer. (n.d.). 2-AMINO-4-NITROPHENOL. In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57. Lyon: IARC. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]
Danish Environmental Protection Agency. (n.d.). Precursors of oxidative hair dyes in hair colouring formulations. Retrieved from [Link]
Technical Guide: Optimization of Stock Solution Preparation for 2-[(2-amino-4-nitrophenyl)amino]-1,3-propanediol
Introduction & Chemical Profile[1][2][3][4][5] The preparation of robust, reproducible stock solutions is the foundational step in any analytical or toxicological assay. This guide focuses on 2-[(2-amino-4-nitrophenyl)am...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Profile[1][2][3][4][5]
The preparation of robust, reproducible stock solutions is the foundational step in any analytical or toxicological assay. This guide focuses on 2-[(2-amino-4-nitrophenyl)amino]-1,3-propanediol , a nitro-phenylenediamine derivative structurally related to commercial hair dye ingredients (e.g., HC Red No. 3, HC Red No. 7).
This molecule features a "push-pull" electronic structure—an electron-withdrawing nitro group and electron-donating amino groups attached to a phenyl ring—coupled with a hydrophilic serinol (1,3-propanediol) moiety. This amphiphilic nature dictates specific solubility constraints: while the hydroxyl groups confer some water compatibility, the aromatic nitro-amine core requires organic solvents for high-concentration stability.
Selecting the correct solvent is not merely about dissolution; it is about preventing "silent precipitation" upon storage or dilution.
The "Like Dissolves Like" Mechanism
The target molecule contains a hydrophobic core (nitrobenzene ring) and a hydrophilic tail (propanediol).
Water: The hydrogen bonding from the two hydroxyl groups is often insufficient to overcome the lattice energy of the aromatic stack, leading to poor solubility at stock concentrations (>10 mM).
DMSO (Dimethyl Sulfoxide): The aprotic, polar nature of DMSO disrupts aromatic stacking interactions while solvating the polar substituents, making it the gold standard for this compound.
Figure 1: Decision matrix for solvent selection based on downstream application.
Protocol: Preparation of 50 mM DMSO Stock Solution
Safety Warning: This compound is a nitro-aromatic amine. Treat as a potential mutagen and skin sensitizer. Handle in a fume hood.
Figure 2: Operational workflow for stock solution preparation.
Preparation of Aqueous Working Solutions
Challenge: Diluting a hydrophobic stock (DMSO) into a hydrophilic buffer (PBS/Media) can cause immediate precipitation (crashing out).
Protocol for 100 µM Working Solution:
Place the cell culture media or buffer (warm to 37°C) on a magnetic stirrer.
Set stirring to moderate speed (create a small vortex).
Slowly inject the DMSO stock into the center of the vortex.
Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.
Visual Check: Hold the solution against a light source. It should be clear (colored), not turbid. Turbidity indicates precipitation.
References
Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on HC Red n° 3. European Commission.[1][2][3] (Reference for nitro-phenylenediamine solubility and stability profiles). Link
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 92743, 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. (Structural analog reference). Link
European Chemicals Agency (ECHA). Registration Dossier: Nitro-substituted phenylenediamines. (Safety and handling data). Link
Application Notes and Protocols for the Recrystallization of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide provides detailed application notes and protocols for the purification o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- via recrystallization. The methodologies outlined herein are designed to be a robust starting point for researchers in synthetic chemistry and drug development, enabling the efficient removal of impurities and the isolation of a high-purity crystalline product. This document emphasizes the underlying chemical principles to empower users to adapt and optimize the protocols for their specific needs.
Introduction to the Purification of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-
1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- is a complex organic molecule featuring multiple functional groups: two hydroxyls, a secondary amine, a primary aromatic amine, and a nitro group. This rich functionality makes it a potentially valuable building block in medicinal chemistry and materials science. However, synthetic routes to such molecules often yield crude products contaminated with starting materials, by-products, and colorimetric impurities.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle behind recrystallization is the differential solubility of a compound in a given solvent at different temperatures.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor upon cooling) or be insoluble in the hot solvent (to be removed by hot filtration).
This guide will systematically walk through the process of developing a successful recrystallization protocol for 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-, from solvent selection to purity analysis.
Understanding the Physicochemical Properties and Potential Impurities
The molecular structure of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- dictates its physical and chemical properties, which in turn inform the purification strategy. The presence of multiple polar functional groups suggests a high affinity for polar solvents. A related compound, (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, is described as a white or slightly yellow crystalline powder with a melting point of approximately 165 °C.[2]
Potential impurities in a crude sample may include:
Unreacted starting materials.
By-products from side reactions.
Colored, high-molecular-weight species, which are common in reactions involving aromatic nitro compounds.[3]
The Recrystallization Workflow: A Conceptual Overview
The overall process of recrystallization can be broken down into several key stages, as illustrated in the workflow diagram below. Each stage is critical for achieving high purity and yield.
Caption: A conceptual workflow for the recrystallization process.
Protocol I: Solvent System Screening
The selection of an appropriate solvent is the most critical step in developing a recrystallization procedure. The ideal solvent should exhibit a steep solubility curve for the target compound.
Rationale for Solvent Selection
Given the polar nature of the target molecule, polar solvents are the most logical choice. The principle of "like dissolves like" suggests that solvents capable of hydrogen bonding will be effective. A range of solvents with varying polarities should be screened.
Recommended Solvents for Screening
A suggested list of solvents to screen, from most polar to least polar, includes:
Water
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Mixtures of these solvents can also be highly effective. For instance, an ethanol/water or isopropanol/water system can be fine-tuned to achieve the desired solubility profile.
Step-by-Step Solvent Screening Protocol
Place approximately 20-30 mg of the crude, dry solid into a small test tube.
Add the selected solvent dropwise at room temperature, swirling after each addition, until a total of 0.5 mL has been added. Observe the solubility.
If the compound does not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate, continuing to add the solvent in small portions until the solid dissolves. Do not add more than 2 mL of solvent in total for this small scale.
If the compound dissolves in the hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature.
If crystallization does not occur, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.
Record your observations for each solvent, noting the solubility at room and elevated temperatures, and the quality of the crystals formed upon cooling.
Interpreting Screening Results
Scenario
Observation
Interpretation
Ideal
Insoluble at room temperature, soluble when hot, forms crystals upon cooling.
Excellent candidate for single-solvent recrystallization.
Too Soluble
Dissolves readily at room temperature.
Unsuitable as a single solvent. May be used as the "good" solvent in a two-solvent system.
Insoluble
Does not dissolve even when hot.
Unsuitable as a single solvent. May be used as the "poor" solvent in a two-solvent system.
Oils Out
Forms an oil instead of crystals upon cooling.
The boiling point of the solvent may be higher than the melting point of the compound, or impurities are preventing crystallization. Try a lower-boiling solvent or a more dilute solution.
Protocol II: Bulk Recrystallization of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-
This protocol assumes that a suitable single solvent has been identified from the screening process.
Caption: Detailed experimental steps for bulk recrystallization.
Dissolution : Place the crude solid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the chosen solvent to its boiling point. Add a small amount of the hot solvent to the flask containing the solid and bring the mixture to a boil on the hot plate. Continue adding small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.
Decolorization (Optional) : If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution. The charcoal will adsorb colored impurities.
Hot Filtration : If activated charcoal was used, or if there are insoluble impurities, perform a hot filtration. This is done by filtering the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization in the funnel.
Crystallization : Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, you may place it in an ice bath for 30-60 minutes to maximize the yield of crystals.[1]
Isolation : Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.
Washing : While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
Drying : Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point, or in a desiccator under vacuum.
Purity Assessment of the Recrystallized Product
The purity of the final product should be assessed using appropriate analytical techniques.
Analytical Technique
Purpose
Expected Outcome for Pure Product
Melting Point Analysis
To assess purity and identify the compound.
A sharp melting point range (typically < 2 °C).
Thin Layer Chromatography (TLC)
To compare the purified product to the crude material.
A single spot for the purified product, with a different Rf value than any impurities present in the crude material.
High-Performance Liquid Chromatography (HPLC)
To quantify purity.
A single major peak, with purity typically >98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
To confirm the chemical structure and identify any remaining impurities.
A spectrum consistent with the expected structure of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-, with no significant impurity peaks.
Infrared (IR) Spectroscopy
To confirm the presence of key functional groups.
Characteristic peaks for N-H, O-H, C-H, aromatic C=C, and N-O stretches.
Troubleshooting Common Recrystallization Issues
Issue
Potential Cause(s)
Suggested Solution(s)
No Crystals Form Upon Cooling
Too much solvent was used; the solution is not supersaturated.
Boil off some of the solvent to concentrate the solution and allow it to cool again. If that fails, try adding a "seed" crystal from the crude material or scratching the inside of the flask.
Oiling Out
The solution is too concentrated; the boiling point of the solvent is too high; impurities are present.
Add more solvent and reheat to dissolve the oil, then cool again. Try a lower-boiling point solvent.
Low Recovery
Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent.
Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-warmed. Use ice-cold solvent for washing and use it sparingly.
Colored Crystals
Colored impurities were not fully removed.
Repeat the recrystallization, ensuring the use of activated charcoal.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the successful recrystallization of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-. By systematically screening for an appropriate solvent system and carefully following the outlined procedures, researchers can achieve a high degree of purity, which is essential for subsequent applications in drug discovery and materials science.
References
Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
Google Patents. (n.d.). Process for the purification of mononitro aromatic compounds.
University of Canterbury. (n.d.). Recrystallisation. Retrieved from [Link]
ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
Application Notes: Incorporating HC Red No. 3 into Non-Oxidative Hair Coloring Systems
Abstract This document provides a comprehensive technical guide for researchers, formulators, and cosmetic scientists on the effective incorporation of HC Red No. 3 into non-oxidative (semi-permanent) hair coloring syste...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, formulators, and cosmetic scientists on the effective incorporation of HC Red No. 3 into non-oxidative (semi-permanent) hair coloring systems. It outlines the physicochemical properties of HC Red No. 3, details the underlying mechanism of direct dye deposition, and presents robust protocols for formulation, application, and performance evaluation. By elucidating the scientific principles and offering field-proven methodologies, this guide aims to facilitate the development of stable, efficacious, and safe hair color products.
Introduction to Non-Oxidative Hair Coloring
The demand for vibrant, temporary hair color has led to the significant growth of non-oxidative, or semi-permanent, hair dyes.[1] Unlike permanent oxidative systems, which use chemical reactions involving ammonia and peroxide to alter the hair's natural melanin, non-oxidative dyes work through a direct deposition mechanism.[2][3] These systems employ pre-formed color molecules, known as direct dyes, which adhere to the surface of the hair shaft.[2][4] The process is less damaging to the hair fiber as it does not require significant penetration of the cuticle or alteration of the hair's inner structure.[5]
HC Red No. 3 is a nitro-based direct dye widely used in the cosmetics industry to achieve red and auburn shades in semi-permanent and temporary hair color formulations.[6][7] Its small molecular size and chemical structure allow it to effectively stain the hair cuticle, providing a temporary color change that gradually fades over several washes.[5][8] This document serves as a detailed guide to leveraging the properties of HC Red No. 3 for optimal performance in non-oxidative coloring systems.
Physicochemical Profile of HC Red No. 3
A thorough understanding of the physical and chemical properties of HC Red No. 3 is fundamental to successful formulation development.
Chemical Identity:
Chemical Name: 2-[(4-Amino-2-nitrophenyl)amino]ethanol[9]
Non-oxidative hair coloring is a physical process governed by electrostatic interactions and diffusion. The hair's surface, composed primarily of the protein keratin, carries a net negative charge, especially in damaged or chemically treated areas.[4] HC Red No. 3 is a cationic (positively charged) molecule.[10] This charge differential creates a strong electrostatic attraction, causing the dye molecules to adhere to the hair cuticle.
The coloring process involves two key stages:
Adsorption: The positively charged HC Red No. 3 molecules are attracted to the negatively charged sites on the hair cuticle.
Diffusion: Due to their small size, some dye molecules can diffuse slightly between the cuticle layers and into the upper regions of the cortex, anchoring the color.[4][8]
This mechanism means the color is deposited primarily on the hair's surface, without chemically altering the natural hair pigment.[5] The color intensity is influenced by the hair's porosity; more porous hair will absorb more dye, leading to a more vibrant result.[5] As the color is not permanently bonded within the cortex, it is gradually removed with each shampooing cycle.[5]
Caption: Mechanism of HC Red No. 3 Deposition.
Regulatory & Safety Profile
When formulating with HC Red No. 3, it is critical to adhere to regional regulations and safety guidelines.
European Union: The Scientific Committee on Consumer Safety (SCCS) has deemed HC Red No. 3 safe for use in non-oxidative hair dye formulations at a maximum on-head concentration of 3.0%.[11][12]
Safety Considerations:
Sensitization: The SCCS notes that HC Red No. 3 has sensitizing potential.[12] A preliminary patch test is recommended before use to identify potential skin irritation in individuals.[13]
Nitrosamine Formation: As a secondary amine, HC Red No. 3 is susceptible to nitrosation. It must not be used in conjunction with nitrosating agents, and the final formulation should have a nitrosamine content below 50 ppb.[11][12]
Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies HC Red No. 3 in Group 3: "Not classifiable as to its carcinogenicity to humans."[7] It is important to distinguish HC Red No. 3 from FD&C Red No. 3 (erythrosine), a food colorant recently banned for ingestion by the FDA, as they are distinct chemical entities.[14][15][16] The FDA ban on FD&C Red No. 3 does not apply to the cosmetic use of HC Red No. 3 in hair dyes.
Core Formulation Principles
Developing a stable and effective non-oxidative hair color system with HC Red No. 3 requires careful selection of excipients.
pH: The pH of the final formulation is a critical parameter. An alkaline pH (optimally between 8.0 and 9.0) helps to slightly swell the hair cuticle, facilitating better dye penetration and adhesion.[10] However, a pH exceeding 9.0 can lead to the degradation of HC Red No. 3.[10]
Solvent System: Due to its limited water solubility, a co-solvent system is often necessary. Glycols (e.g., propylene glycol, butylene glycol) and fatty alcohols can aid in dissolving the dye and act as penetration enhancers.
Thickening Agents: A cream or gel base with appropriate viscosity is required for controlled application. Cationic or non-ionic thickeners (e.g., hydroxyethylcellulose, cetyl alcohol, stearyl alcohol) are preferred.
Surfactants: Avoid anionic surfactants (like Sodium Laureth Sulfate) as their negative charge can interact with the cationic HC Red No. 3, leading to precipitation and reduced efficacy.[10] Use non-ionic (e.g., Lauryl Glucoside, Coco Glucoside) or amphoteric surfactants if a cleansing effect is desired.[10]
Conditioning Agents: Incorporate cationic polymers (e.g., Polyquaternium-7) and fatty alcohols to improve combability, feel, and hair condition post-coloring.
Incompatible Ingredients: Avoid high concentrations of electrolytes (salts), which can destabilize the formulation and negatively impact color longevity.[10]
Application Protocols
Protocol 1: Preparation of a Prototypical Non-Oxidative Hair Color Cream (100g Batch)
This protocol describes the preparation of a basic conditioner-style base for depositing HC Red No. 3.
Phase A: Oil Phase
In a primary beaker, combine Cetearyl Alcohol (6.0g), Stearyl Alcohol (4.0g), and a suitable emulsifier like Ceteareth-20 (2.0g).
Heat to 75-80°C with gentle stirring until all components are melted and homogenous.
Phase B: Water Phase
In a separate beaker, combine Deionized Water (q.s. to 100g, approx. 80g), Propylene Glycol (5.0g), and a chelating agent like Disodium EDTA (0.1g).
Heat to 75-80°C.
Phase C: Dye Premix
In a small, separate beaker, heat a portion of the Propylene Glycol from Phase B to 70-80°C.
Disperse HC Red No. 3 (e.g., 1.0g for a 1% formulation) into the heated glycol with high-speed mixing until fully dissolved. This prevents dye agglomeration.[10]
Emulsification & Cooldown
Add Phase B to Phase A under moderate shear homogenization. Mix for 5-10 minutes to form a stable emulsion.
Begin cooling the emulsion. At 45-50°C, add the dissolved dye premix (Phase C) and mix until uniform.
Add any heat-sensitive ingredients like preservatives (e.g., Phenoxyethanol, 0.8g) and fragrance (0.2g).
Adjust the final pH to 8.5-9.0 using an appropriate alkalizing agent like aminomethyl propanol.
Continue gentle mixing until the cream cools to room temperature.
Protocol 2: Application and Processing on Hair Tresses
Preparation: Use standardized bleached or virgin hair tresses. Pre-wash the tresses with a clarifying shampoo, rinse thoroughly, and gently towel dry.
Application: Apply a standardized amount of the color cream (e.g., 2g of product per 1g of hair) to the tress, ensuring complete and even saturation.
Processing: Allow the product to process at room temperature for 20-30 minutes.[8] For increased intensity, processing time can be extended or gentle heat can be applied.
Rinsing: Rinse the tress thoroughly with lukewarm water until the water runs clear. Do not shampoo.
Drying: Allow the tress to air dry or use a blow dryer on a cool setting.
Evaluation & Quality Control Protocols
Comprehensive testing is required to ensure the stability, safety, and performance of the final product.[17][18]
Protocol 3: Stability Testing
Stability testing predicts the shelf-life and ensures the product maintains its intended properties under various conditions.[19]
Sample Storage: Place samples of the final formulation in their intended packaging at various conditions:
Cycle Testing: Freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C)
Evaluation Points: Test samples at initial (T=0), 1-month, 2-month, and 3-month intervals for accelerated testing, and extend to 12, 24, or 36 months for real-time testing.[20]
Parameters to Assess:
Physical: Appearance, color, odor, viscosity, pH, and phase separation.[19][21]
Chemical: Assay of HC Red No. 3 concentration (using HPLC).
Microbiological: Test for microbial contamination at the beginning and end of the study.[19]
Packaging Compatibility: Check for any interaction, leakage, or degradation of the container.[19]
Protocol 4: Colorimetric Evaluation of Dye Deposition and Fade Resistance
Spectrophotometers provide objective color data, allowing for precise quantification of color deposition and fastness.[22]
troubleshooting peak tailing in HPLC analysis of nitro-phenylenediamines
Topic: Troubleshooting peak tailing in HPLC analysis of Nitro-phenylenediamines (NPDs) Welcome to the NPD Technical Support Center Status: Online | Tier: Level 3 (Senior Application Support) Case ID: NPD-TAIL-001 Analyte...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting peak tailing in HPLC analysis of Nitro-phenylenediamines (NPDs)
Welcome to the NPD Technical Support Center
Status: Online | Tier: Level 3 (Senior Application Support)
Case ID: NPD-TAIL-001
Analytes: 2-nitro-p-phenylenediamine, 4-nitro-o-phenylenediamine, and related nitro-aromatic amines.
You are likely experiencing asymmetrical peak shapes (tailing) where the right half of the peak is wider than the left.[1] In nitro-phenylenediamine analysis, this is rarely a random error; it is a predictable chemical interaction between the basic amine functional groups of your analyte and the acidic silanols on your column's stationary phase.
This guide moves beyond generic advice to address the specific electronic behavior of NPDs.
Part 1: Diagnostic Triage
Before adjusting your chemistry, we must rule out hardware failure. Use this decision matrix to isolate the root cause.
Workflow: The Tailing Diagnostic Tree
Figure 1: Diagnostic decision tree to distinguish between system voids (hardware) and silanol interactions (chemistry).
Metric Verification: Are you calculating Tailing correctly?
Do not rely on visual estimation. The USP Tailing Factor (
) is the industry standard for pharmaceutical compliance.
: Distance from peak front to peak maximum at 5% height.[2][5]
Acceptance Criteria: Ideally
. For complex NPD matrices, is often acceptable.
Part 2: The Chemistry of the Problem
Why NPDs Tail: The Silanol Trap
Nitro-phenylenediamines possess two distinct functional groups that create a "push-pull" electronic environment:
Amino groups (
): Basic. These can protonate to form .
Nitro group (
): Electron-withdrawing. While this reduces the basicity of the ring compared to pure aniline, the molecule remains basic enough to interact with the stationary phase.
The Mechanism:
At neutral or mid-range pH (pH 4–7), the residual silanols (
) on the silica surface deprotonate to form Silanates () . Your NPD analyte, likely protonated (), is electrostatically attracted to these negative sites. This "sticking" slows down a portion of the analyte population, creating the tail.[6][7]
Visualizing the Interaction
Figure 2: The competing retention mechanisms. The red dashed line represents the unwanted secondary interaction causing tailing.
Part 3: Solutions & Protocols
Solution A: Mobile Phase Optimization (The "Golden Mix")
The most effective fix is to control the ionization state of both the silanol and the analyte.
Strategy: Low pH (< 3.0).
Why: At pH 2.5, surface silanols are protonated (
, neutral). Even if the NPD is protonated (), it will not stick to the neutral silanol surface.
Protocol: Phosphate Buffer Preparation (pH 2.5)
Use this buffer instead of plain water/formic acid.
Dissolve: 3.40 g of Potassium Dihydrogen Phosphate (
) in 900 mL of HPLC-grade water (25 mM concentration).
Adjust: Add Phosphoric Acid (
, 85%) dropwise while monitoring with a calibrated pH meter until pH reaches 2.5 ± 0.1 .
Dilute: Top up to 1000 mL with water.
Filter: Pass through a 0.2 µm nylon filter to remove particulates.
Mix: Combine with Acetonitrile or Methanol as per your gradient.
Solution B: Mobile Phase Modifiers (The "Blockers")
If low pH is not possible (e.g., stability issues), use a "sacrificial base" that competes for silanol sites.
Modifier
Concentration
Mechanism
Pros/Cons
Triethylamine (TEA)
5–10 mM
Silanol Blocker. Stronger base than NPD; saturates silanol sites.
Best for peak shape. Can suppress MS signal. High pH drift risk.
Trifluoroacetic Acid (TFA)
0.05–0.1%
Ion Pairing. Forms neutral pair with amine; suppresses silanols (low pH).
Good peak shape.[1][8][9] Severe MS signal suppression. Difficult to wash out of columns.
Ammonium Acetate
10–20 mM
Buffer. Weak silanol suppression.
MS friendly. Often insufficient for strong amines.
Solution C: Column Selection
If chemistry adjustments fail, your column technology may be outdated for basic analytes.
Avoid: "Type A" Silica (high metal content, acidic silanols).
Choose:
Base-Deactivated Silica (BDS): Chemically treated to reduce silanol activity.
Hybrid Particles (e.g., Waters XBridge, Agilent Zorbax Extend): Can withstand high pH (up to 12). Note: At pH 10, NPDs are neutral and will not tail, but standard silica dissolves at this pH.
Part 4: Frequently Asked Questions (FAQs)
Q: I added TEA but the retention time shifted drastically. Why?A: TEA effectively "deactivates" the polar sites on the column. If your separation relied partly on those silanol interactions (mixed-mode retention), the analyte will elute faster. This is actually a sign that you are now seeing the "true" hydrophobic retention.
Q: Can I just increase the temperature to fix tailing?A: Increasing temperature (e.g., to 40–50°C) increases mass transfer kinetics, which can sharpen peaks. However, for NPDs, if the root cause is silanol interaction, temperature alone is a "band-aid." It must be combined with proper pH control.[9]
Q: My USP Tailing Factor is 1.8. Is this a failure?A: In a pure drug substance assay, yes (Limit is usually 1.5). However, for trace impurity analysis or stability-indicating methods involving complex amine mixtures, a
of up to 2.0 is sometimes scientifically defended if resolution () between critical pairs remains > 2.0.
References
USP General Chapter <621> Chromatography. United States Pharmacopeia.
McCalley, D. V. (2023). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Chemical Communications. Link
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Technical Note on Silanol Activity). Link
Phenomenex. How to Reduce Peak Tailing in HPLC? (Guide on secondary interactions). Link
LCGC North America. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.Link
Technical Support Center: Synthesis of 2-[(2-amino-4-nitrophenyl)amino]-1,3-propanediol
This guide functions as a specialized Technical Support Center for the synthesis of 2-[(2-amino-4-nitrophenyl)amino]-1,3-propanediol . Unlike standard literature reviews, this content is structured as a troubleshooting a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized Technical Support Center for the synthesis of 2-[(2-amino-4-nitrophenyl)amino]-1,3-propanediol .
Unlike standard literature reviews, this content is structured as a troubleshooting and optimization manual designed for bench scientists. It distinguishes the target molecule (a nitrophenylenediamine dye intermediate) from the structurally distinct chloramphenicol base (2-amino-1-(4-nitrophenyl)-1,3-propanediol), a common confusion in database searches.[1][2][3][4]
[1][2][3][4]
Case ID: OPT-YIELD-SNAR-04
Status: Active
Support Tier: Level 3 (Process Chemistry)[1][2][3][4][5]
Core Directive & Reaction Logic
The synthesis relies on a Nucleophilic Aromatic Substitution (
) .[1][3][4][5] You are displacing a halogen (leaving group) on an activated benzene ring using the primary amine of serinol (2-amino-1,3-propanediol).[1][2][3][4]
The Master Protocol (Standard Operating Procedure)
Substrate: 2-Chloro-5-nitroaniline (CAS: 6283-25-6).[1][2][3][4][5] Note: The chloro group is activated by the para-nitro group.[4][5]
Solvent: Water/Ethanol (1:[1][2][3][4][5]1) or DMSO (for kinetics).[1][4][5]
Mechanism & Workflow Visualization
The following diagram illustrates the reaction flow and critical control points (CCPs).
Figure 1: Reaction logic flow for the
coupling of serinol with the activated nitroaniline substrate.
Troubleshooting Guides (Symptom-Based)
Select the symptom you are observing in your reactor/flask to find the immediate solution.
Issue A: Low Yield (< 50%) with Unreacted Starting Material
Diagnosis: The reaction kinetics are too slow, or the leaving group is not sufficiently activated.[4][5]
Context:
reactions with chloride are slower than fluoride. 2-chloro-5-nitroaniline is moderately activated (nitro is para to Cl), but water/ethanol reflux (approx. 80-90°C) may be insufficient.[1][2][3][4][5]
Potential Cause
Verification Test
Corrective Action
Insufficient Temperature
Check reflux temp. If <95°C, kinetics stall.[4][5]
Switch solvent to n-Propanol or DMSO to achieve >100°C.
HCl Inhibition
Check pH.[1][2][3][4][5] If acidic (<7), amine is protonated.[4][5]
Ensure 2.0 eq of Base ().[1][4][5] Protonated serinol cannot react.[3][4][5]
Stirring Efficiency
Is the mixture biphasic?
Use a Phase Transfer Catalyst (e.g., TBAB 5 mol%) if using water/toluene.[1][4][5]
Diagnosis: The product is highly polar (two hydroxyls + diamine core) and holds solvent tenaciously.[1][3][4][5]
Context: This molecule often forms a supersaturated oil in aqueous mixtures rather than crystallizing.[1][3][4][5]
Azeotropic Distillation: Add i-PrOH and rotovap to dryness to break hydration shells.[1][2][3][4][5]
Wrong pH
pH > 10 during workup.
Adjust pH to neutral (7.0-7.5) . Free base precipitates better than salts.[3][4][5]
Issue C: Dark Impurities / Tarry Residue
Diagnosis: Oxidation of the phenylenediamine motif.[1][3][4][5]
Context: Compounds with amino groups ortho/para to each other are highly susceptible to air oxidation (forming quinone imines).[1][3][4][5]
Potential Cause
Verification Test
Corrective Action
Oxidative Stress
Reaction mixture turns black rapidly.[1][2][3][4][5]
Inert Atmosphere: Sparge solvents with for 15 mins. Run under Nitrogen balloon.
Thermal Decomp
Temp > 140°C.
Limit temperature to 110°C max .
Light Sensitivity
N/A
Wrap flask in aluminum foil during reaction and workup.
Optimization Logic (Critical Process Parameters)
To move from "working" to "optimized" (Yield > 85%, Purity > 98%), follow this decision matrix.
Figure 2: Decision matrix for optimizing reaction conditions.
Recommended Optimized Protocol
Solvent: n-Butanol (Boiling point ~117°C allows faster rate than ethanol; easier to remove than DMSO).[1][2][3][4][5]
Crystallization: Cool filtrate slowly to 0°C. The product should crystallize out.
Frequently Asked Questions (FAQs)
Q: Can I use 2-fluoro-5-nitroaniline instead of the chloro- derivative?A:Yes, and it is better. The fluoride is a much better leaving group in
reactions due to the high electronegativity of fluorine creating a stronger dipole, which stabilizes the Meisenheimer complex intermediate.[1][2][3][4][5] Yields are typically 10-15% higher and reaction times shorter.[1][2][4] However, the fluoro- starting material is significantly more expensive.[1][2][4][5]
Q: My product is water-soluble and I can't extract it. What do I do?A: Do not use water as your primary reaction solvent if you lack reverse-phase purification capabilities.[1][2][3][4][5]
Rescue: Saturate the aqueous layer with NaCl (Salting out) and perform exhaustive extraction with n-Butanol or THF .[1][2][3][4][5]
Prevention:[1][2][3][4][5] Use the n-Butanol optimized protocol above, where the product crystallizes directly from the organic phase.[2][4][5]
Warning: Do not use physical data (MP, NMR) from Chloramphenicol base to validate your product.[4][5] They are structural isomers but chemically distinct.[3][4][5]
Q: Why does the reaction turn red/orange?A: This is normal. Nitroanilines are deeply colored (auxochromes).[1][4][5] The shift from a chloro-nitroaniline to a diamino-nitrobenzene usually results in a bathochromic shift (deeper red/purple) due to increased conjugation and electron donation from the new amine.[1][2][4][5]
References
National Toxicology Program (NTP). (1992).[1][3][4][5] NTP Technical Report on the Toxicology and Carcinogenesis Studies of HC Red No. 3. (Confirming the synthesis class of nitro-phenylenediamines via
).
Cosmetic Ingredient Review (CIR). (2012).[1][3][4][5] Safety Assessment of HC Red No. 3 as Used in Cosmetics. International Journal of Toxicology. (Provides physicochemical properties and impurity profiles for the ethanolamine analog, applicable to the serinol analog).
PubChem Compound Summary. (2024). HC Red No. 3 (Structural Analog). (Source for general safety and handling of nitro-phenylenediamine dyes).[1][2][3][4] [1][5]
March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard text for
mechanism kinetics: Halogen leaving group order F > Cl > Br > I).[1][4][5]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-[(2-amino-4-nitrophenyl)amino]-1,3-propanediol Formulations
User Guide: Formulation & Stability Optimization
Molecule Classification: Semi-Permanent Nitroaniline Dye (Hydrophilic Derivative)
Primary Challenge: High water solubility (due to the 1,3-propanediol moiety) leading to rapid washout (poor wet fastness) and UV-induced nitro-reduction (color shift).[1]
Module 1: Solubility & Penetration (The "Push" Phase)
The Problem:
This molecule possesses a 1,3-propanediol tail, making it significantly more hydrophilic (water-loving) than standard ethanolamine-based dyes (e.g., HC Red No. 3).[1] While this improves formulation solubility, it creates a "partitioning penalty." The dye prefers the aqueous shampoo phase over the keratinized hair shaft, causing it to wash out easily.
The Solution: Solvent-Assisted Partitioning
You must create a solvent matrix that lowers the dye's affinity for the vehicle and increases its affinity for the hair cortex.
Protocol 1.1: The "Benzyl-Carbonate" Solvent System
Rationale: Benzyl alcohol acts as a plasticizer for the hair cuticle, while propylene carbonate improves the dye's solubility in the lipid layers of the hair.
Component
Function
Recommended % (w/w)
Mechanism
Benzyl Alcohol
Penetration Enhancer
2.0% - 4.0%
Swells the cuticle; increases diffusion coefficient.[1]
Bridges the aqueous phase and the hydrophobic hair surface.
pH Adjuster
Ionization Control
pH 9.0 - 10.0
Keeps the amine unprotonated for maximum penetration.[1]
Troubleshooting Q&A:
Q: My formulation is clear, but the color uptake on hair is weak.A: Your solvent system might be too good. If the dye is too happy in your water/surfactant mix, it won't leave. Action: Reduce the surfactant load (especially anionics like SLS) and increase the Benzyl Alcohol concentration to drive the "push" effect.
Module 2: Wash Fastness (The "Lock" Phase)
The Problem:
Because the dye is non-reactive (no oxidative coupling) and hydrophilic, it diffuses out of the hair during rinsing.
The Solution: Hydrophobic Barrier Formation
You cannot chemically bind the dye, so you must physically trap it or seal the exit path.
Protocol 2.1: Cationic Polymer Sealing
Use a high-charge density cationic polymer that complexes with the hair surface after the dye has penetrated.
Dye Phase: Apply dye in a simple lamellar gel network (Fatty Alcohol + Cationic Surfactant).[1]
Sealing Phase: Incorporate Polyquaternium-37 or Amodimethicone (amine-functionalized silicone).[1]
Experimental Workflow (Graphviz):
Caption: Figure 1. The "Push-Lock" mechanism.[1] Solvents drive the hydrophilic dye into the cortex; cationic polymers seal the cuticle to prevent desorption.
Module 3: Photostability & Chemical Integrity
The Problem:
The nitro group (-NO2) is susceptible to photoreduction (turning into an amine) or oxidation, leading to a color shift from Red/Violet to a dull Brown or Green.[1]
The Solution: Antioxidant & UV Shielding
Nitro dyes require a specific antioxidant package. Standard Vitamin C (Ascorbic Acid) can sometimes be too reducing and actually degrade the nitro group.
Protocol 3.1: Stabilization System
UV Filter:Benzophenone-4 (water-soluble) at 0.5% protects the chromophore in the bottle and on the hair.[1]
Antioxidant: Use Erythorbic Acid (0.1%) or Sodium Citrate .[1] Avoid strong reducing agents like Sodium Metabisulfite if possible, as they can attack the nitro group.
Chelator:Disodium EDTA (0.1%) is mandatory to prevent metal-ion catalyzed oxidation (copper from water pipes is a major enemy of nitro dyes).[1]
Troubleshooting Q&A:
Q: The dye powder turned dark brown in storage.A: This is likely oxidative degradation or hydrolysis of the propanediol tail. Action: Store the raw material under nitrogen. In formulation, ensure pH is < 9.5 for long-term stability; if high pH is needed for application, use a dual-chamber system (mix before use).[1]
Module 4: Safety & Regulatory (Crucial for 2-Amino-4-Nitro Isomers)
The Risk:
Isomers with the "2-amino-4-nitro" configuration (ortho-phenylenediamine derivatives) have a higher risk of mutagenicity compared to their "4-amino-2-nitro" counterparts.[1] Furthermore, secondary amines can form nitrosamines.[2]
Self-Validating Safety Protocol:
Nitrosamine Check: You must verify that your formulation is free of nitrosating agents (e.g., no Bronopol, no nitrites).
Purity Assay: Ensure the raw material has < 50 ppb nitrosamine content.[2][3]
Impurity Profiling: Run HPLC to check for free 4-nitro-o-phenylenediamine , which is a known sensitizer and potential mutagen.[1]
References
Scientific Committee on Consumer Safety (SCCS). (2010).[1][2][3] Opinion on HC Red n° 3. European Commission.[1][2] Retrieved from [Link]
Note: Provides the baseline physicochemical data for nitroaniline ethanol derivatives, applicable to propanediol analogues.
Burnett, C. L., et al. (2011). Final Report on the Safety Assessment of HC Red No. 3 as Used in Cosmetics. International Journal of Toxicology. Retrieved from [Link]
Corbett, J. F. (1984). The Chemistry of Hair-Care Products: Hair Dyes. Journal of the Society of Dyers and Colourists.
Foundational text on the diffusion kinetics of nitro dyes.
Robbins, C. R. (2012). Chemical and Physical Behavior of Human Hair. Springer Science & Business Media.[1]
Authoritative source on solvent-assisted penetration into the hair cortex.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Addressing pH Instability & Solubility Drifts of HC Red No. 3 in Alkaline Matrices
Document ID: TSC-HCR3-2024-V2
Audience: Formulation Chemists, R&D Scientists, Regulatory Affairs[1]
Executive Summary & Mechanism of Action
The Core Issue:
HC Red No. 3 (2-((4-amino-2-nitrophenyl)amino)ethanol) acts as a semi-permanent (direct) hair dye.[1][2][3] Its chromophore relies on a "push-pull" electronic system where the electron-donating amine groups interact with the electron-withdrawing nitro group.[1]
In highly alkaline environments (pH > 9.0), particularly those using ammonia or strong ethanolamines, this molecule faces two distinct stability challenges:
Reversible Spectral Shift (Ionization): Deprotonation of the amine or hydroxyl moieties alters the conjugation length, causing a bathochromic or hypsochromic shift (drifting from red to dull orange/brown).
Irreversible Degradation (Hydrolysis/Oxidation): While the nitroaniline core is robust, the ethanolamine side chain renders it susceptible to oxidative attack (if peroxide is present) or slow hydrolysis in high-pH/high-temperature storage, leading to precipitation and loss of color value.[1]
Diagnostic Module: Root Cause Analysis
Q: Why does my formulation show "color drift" after 4 weeks at 45°C?
A: This is likely a solubility-driven crystallization rather than chemical decomposition.[1] HC Red No. 3 has a LogP of ~0.5 but exhibits poor water solubility (~0.28%). In alkaline bases, the ionic strength increases. If your solvent system (glycols/alcohols) is insufficient, the dye crystallizes out as fine needles, which appear visually as a "dull brown" shift compared to the vibrant red of the dissolved molecular state.
Q: The HPLC shows a new peak at retention time 2.5 min. What is it?
A: If you are using an oxidative system (with H₂O₂), this is likely a breakdown product. Although HC Red No. 3 is a non-oxidative dye, it is often used in oxidative bases. Under high pH and oxidation, the secondary amine can undergo cleavage or ring oxidation.
Check: Does the peak match 4-amino-2-nitroaniline? (A potential hydrolysis product).
Visualizing the Failure Pathway
Figure 1: Critical failure pathways for HC Red No. 3 in formulation matrices.[1]
Formulation Stabilization Strategy
Q: How do I stabilize HC Red No. 3 in a pH 10 ammonia base?
A: You must construct a "Solvent Shield" and control the "Alkalinity Source."
Protocol 1: The Solvent Shield System
HC Red No. 3 requires a specific polarity balance. Water alone causes precipitation.
Coupling Agent (Critical): Ethoxydiglycol (Transcutol) or Propylene Glycol.[1]
Recommended Ratio: Minimum 5:1 ratio of Solvent:Dye. (e.g., if using 1% Dye, use 5% Propylene Glycol).
Protocol 2: Alkalinity Source Selection
Ammonia (NH₃) is volatile and creates high ionic shock.
Recommendation: Switch to Aminomethyl Propanol (AMP) or Monoethanolamine (MEA) if possible.[1] These organic bases provide a more stable dielectric environment for the nitro dye than inorganic ammonia, reducing the rate of crystallization.
Q: Can I use antioxidants?A: Yes. If you observe fading (oxidation), incorporate Erythorbic Acid (0.2%) or Sodium Sulfite .[1] Note: Sulfites can bleach some direct dyes; Erythorbic acid is generally safer for nitroanilines.
Troubleshooting Data Matrix
Observation
Probable Cause
Corrective Action
Sediment at bottom
Solubility limit exceeded
Increase Ethoxydiglycol or Benzyl Alcohol levels.[1]
Color shifts Orange
pH > pKa of amine
Adjust pH to < 9.5 or accept shift (reversible on hair).
Color fades (Pale)
Oxidative degradation
Add Erythorbic Acid; Exclude air during mixing.
Spotty dyeing
Dye crystallization
Pre-solubilize dye in hot glycol (50°C) before adding to water phase.
Validation Protocols (Self-Validating Systems)
Use these protocols to verify your formulation's stability.
Protocol A: The "Cold-Shock" Solubility Test
Purpose: To ensure the dye remains dissolved during shipping/storage.[1]
Preparation: Prepare formulation at target concentration (e.g., 1%).
Thermal Cycle:
Store at 4°C for 24 hours.
Thaw to 25°C for 4 hours.
Repeat 3 times.
Analysis: Centrifuge a sample at 3000 RPM for 10 minutes.
Pass Criteria: No visible pellet/sediment at the bottom of the tube.
Protocol B: High-Alkalinity Heat Stress
Purpose: To simulate 1-year shelf life.
Setup: Seal formulation in glass (inert) and HDPE (packaging simulation) vials.
Condition: Incubate at 45°C for 8 weeks.
Measurement:
Dilute 1:100 in Methanol.
Measure Absorbance at
(approx 505 nm).
Pass Criteria:
Absorbance < 5% compared to Day 0.
Optimization Workflow Diagram
Figure 2: Step-by-step optimization loop for preventing HC Red No. 3 instability.
References & Authoritative Grounding
Scientific Committee on Consumer Safety (SCCS). (2010).[4][5] Opinion on HC Red n° 3. SCCS/1293/10. European Commission.[5][6]
Significance: Defines the safety profile, purity requirements, and stability data under oxidative and non-oxidative conditions.
Publish Comparison Guide: Analytical Validation for 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-
The following guide details the validation of analytical methods for 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- , a nitro-phenylenediamine derivative used in cosmetic formulations (specifically semi-permanent hai...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the validation of analytical methods for 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- , a nitro-phenylenediamine derivative used in cosmetic formulations (specifically semi-permanent hair dyes).
This guide is structured to address the specific challenges of analyzing polar, ionizable nitro-aromatic amines, distinguishing them from structural isomers, and ensuring compliance with regulatory standards such as the SCCS Notes of Guidance and ICH Q2(R1) .
Executive Summary & Molecule Profile
1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- is a direct hair dye belonging to the class of nitro-phenylenediamines. Its structure consists of a serinol (2-amino-1,3-propanediol) backbone linked to a 2-amino-4-nitrophenyl moiety.
Chemical Class: Nitro-phenylenediamine (Direct Dye).
Critical Analytical Challenge: The molecule possesses high polarity and potential for isomerism (e.g., positional isomers of the nitro/amino groups). Distinguishing it from degradation products (such as p-phenylenediamine derivatives) and potential nitrosamine impurities is critical for safety assessment.
Primary Application: Quantification in raw materials and finished cosmetic formulations (oxidative and non-oxidative).
Structural Context
The molecule contains multiple hydrogen bond donors/acceptors (hydroxyl and amino groups), making it highly retained on polar-embedded stationary phases but prone to peak tailing on standard C18 columns due to silanol interactions.
Comparative Analysis of Analytical Methodologies
For the validation of this specific nitro-phenylenediamine, we compare the three dominant methodologies. HPLC-DAD is identified as the "Gold Standard" for routine QC due to its robustness and cost-effectiveness, while LC-MS/MS is required for trace impurity profiling.
Feature
Method A: HPLC-DAD (Recommended for QC)
Method B: UHPLC-MS/MS (Trace Analysis)
Method C: HPTLC (High-Performance TLC)
Principle
Separation on C18/Phenyl-Hexyl + UV-Vis detection (254/500 nm).
Rapid separation + Triple Quadrupole Mass Spec (MRM mode).
Planar chromatography + Densitometry.
Sensitivity (LOD)
Moderate (0.5 - 1.0 µg/mL).
High (1 - 10 ng/mL).
Low (5 - 10 µg/mL).
Selectivity
High (with optimized gradient). Distinguishes isomers via retention time & UV spectra.
This protocol is designed to be self-validating , meaning system suitability criteria are embedded to flag failure modes immediately.
Chromatographic Conditions[2]
System: HPLC with Diode Array Detector (DAD).
Column:Phenyl-Hexyl or Polar-Embedded C18 (e.g., Agilent Zorbax Bonus-RP or Waters XBridge Phenyl), 250 x 4.6 mm, 5 µm.
Rationale: Nitro-aromatic amines show superior selectivity on Phenyl phases due to pi-pi interactions, improving separation from matrix interferences compared to standard C18.
Mobile Phase A: 10 mM Ammonium Acetate, pH 6.0 (Buffer).
Test: Spike placebo matrix with analyte at 3 levels (80%, 100%, 120%).
Acceptance: Mean recovery 95.0% – 105.0% with RSD < 2.0%.
Precision (Repeatability)
Test: 6 injections of the standard at 100% concentration.
Acceptance: RSD of retention time < 0.5%; RSD of peak area < 1.0%.
Limit of Detection (LOD) / Quantitation (LOQ)
Calculation: Based on Signal-to-Noise (S/N) ratio.
LOD: S/N ≥ 3
LOQ: S/N ≥ 10
Decision Logic for Method Selection
Use the following decision tree to select the appropriate validation path based on your specific analytical needs (e.g., raw material purity vs. trace contamination).
Figure 2: Decision Tree for Analytical Method Selection.
References
Scientific Committee on Consumer Safety (SCCS). (2010). The SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and Their Safety Evaluation, 7th Revision. SCCS/1358/10. [Link]
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
European Commission. (2011).[4] Opinion on HC Red n° 10 + HC Red n° 11. SCCS/1406/11.[5] (Reference for structural analogues and validation limits). [Link]
Agilent Technologies. (2012). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column. (Reference for column selection logic). [Link]
A Comparative Guide to the Qualification of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol as a Pharmaceutical Reference Standard
Executive Summary In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for identification...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs) and drug products. This guide provides an in-depth, comparative analysis of the essential methodologies for the comprehensive qualification of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol, a critical intermediate and known impurity of the antibiotic Chloramphenicol.[1] We will move beyond a simple listing of tests, instead exploring the scientific rationale behind employing a multi-technique, orthogonal approach to establish an unimpeachable reference standard. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly guidelines Q3A(R2) and Q7, ensuring regulatory compliance and scientific robustness.[2][3]
The Imperative of a Qualified Reference Standard
A reference standard is a highly purified and well-characterized substance used as a measurement base.[4] Its qualification is not merely a preliminary check but a rigorous scientific investigation to confirm its structure and determine its purity with a high degree of confidence. For a compound like 2-Amino-1-(4-nitrophenyl)propane-1,3-diol, which may be used to track the fate of impurities in a drug substance or to validate analytical methods, an unqualified standard can lead to erroneous batch release decisions, jeopardizing patient safety and causing significant regulatory delays.
The qualification process establishes a documented chain of evidence for the standard's identity, purity, and potency, making it a trustworthy benchmark for all subsequent analytical measurements.[5][6]
A Holistic Qualification Workflow: An Orthogonal Approach
No single analytical technique can provide all the necessary information to fully qualify a reference standard. A robust qualification strategy relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are used to corroborate findings. This creates a self-validating system where the weaknesses of one method are compensated for by the strengths of another. The overall workflow is designed to move from broad structural confirmation to precise quantitative assessment.
Caption: Overall workflow for reference standard qualification.
Part I: Unambiguous Identity Confirmation
The first and most critical step is to confirm, unequivocally, that the candidate material is indeed 2-Amino-1-(4-nitrophenyl)propane-1,3-diol.
A. Nuclear Magnetic Resonance (NMR): The Gold Standard for Structure
Scientific Rationale: NMR spectroscopy provides the most definitive structural information, offering a unique "fingerprint" of the molecule by mapping the chemical environment of each proton (¹H) and carbon (¹³C) atom. It is considered a primary method for structural elucidation.[5][7]
Experimental Protocol (¹H NMR):
Accurately weigh approximately 5-10 mg of the candidate standard.
Dissolve the material in a suitable deuterated solvent (e.g., DMSO-d₆), which solubilizes the compound and avoids interfering signals from the solvent itself.
Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
Transfer the solution to a clean, dry 5 mm NMR tube.
Acquire the ¹H NMR spectrum using a spectrometer operating at a field strength of at least 400 MHz to ensure adequate signal dispersion.
Process the data, including Fourier transformation, phase correction, and baseline correction.
Data Interpretation: The resulting spectrum should be consistent with the structure of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol, showing characteristic signals for the aromatic protons in the nitro-substituted ring, the methine protons, and the methylene protons of the propanediol backbone. Coupling patterns and integration values must match the theoretical structure.
B. High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition
Scientific Rationale: While NMR confirms the molecular skeleton, HRMS provides an extremely accurate mass measurement. This allows for the determination of the elemental formula, serving as a powerful orthogonal technique to validate the NMR findings.
Comparison: Standard vs. High-Resolution MS:
Feature
Standard (Quadrupole) MS
High-Resolution (TOF, Orbitrap) MS
Mass Accuracy
Measures to nominal mass (e.g., 212)
Measures to <5 ppm accuracy (e.g., 212.0797)
Confidence
Suggests a molecular weight
Confirms a unique elemental formula (C₉H₁₂N₂O₄)
| Utility | Good for initial confirmation | Essential for definitive identity confirmation |
Experimental Protocol (LC-HRMS):
Prepare a dilute solution of the standard (e.g., 10 µg/mL) in a suitable solvent like acetonitrile/water.
Infuse the solution directly or via a liquid chromatography (LC) system into the mass spectrometer.
Acquire the spectrum in a positive electrospray ionization (ESI+) mode to generate the protonated molecule [M+H]⁺.
Compare the measured accurate mass of the [M+H]⁺ ion to the theoretical calculated mass. The mass difference should be less than 5 ppm.
Part II: A Comparative Analysis of Purity Assessment
Purity is not an absolute value but is method-dependent. Therefore, using a primary, high-resolution separation technique is essential, with results ideally confirmed by a second method.
A. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity
Scientific Rationale: HPLC is the premier technique for separating and quantifying organic, non-volatile impurities in drug substances.[5][8] By using a reversed-phase C18 column, polar and non-polar impurities can be effectively separated from the main compound based on their differential partitioning between the stationary and mobile phases. UV detection is ideal for 2-Amino-1-(4-nitrophenyl)propane-1,3-diol due to the strong chromophore of the nitrophenyl group.[8]
Mobile Phase: Isocratic elution with a mixture of a buffered aqueous solution (e.g., 0.012 M sodium pentanesulfonate) and an organic modifier (e.g., acetonitrile) is a good starting point.[8]
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) provides excellent resolving power.
Detection: UV detection at 278 nm, where the analyte exhibits strong absorbance.[8]
Sample Preparation: Prepare a solution of the standard at a concentration of approximately 0.1 mg/mL.
Analysis: Inject the solution and record the chromatogram. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.
Data Comparison: Hypothetical Purity Assessment
Analytical Technique
Principle
Typical Purity Result (%)
Key Insights
HPLC-UV
Reversed-Phase Chromatography
99.85
Quantifies known and unknown organic impurities with a UV chromophore.
UPLC-UV
High-Resolution RP Chromatography
99.83
Offers faster analysis and potentially better resolution of trace impurities. Consistency with HPLC builds confidence.
| Headspace GC-MS | Gas Chromatography | Not Detected | Specifically targets volatile organic impurities (residual solvents) from the synthesis process. |
Part III: The Definitive Step - Potency Assignment
Potency is the ultimate measure of a reference standard's quality, representing the amount of the pure, active substance present. It is distinct from purity, as it accounts for non-chromatographic impurities like water and residual solvents.
A. The Mass Balance Approach: A Comprehensive Calculation
Scientific Rationale: The mass balance method is an internationally accepted approach that defines potency by accounting for all possible impurities.[9] It is a self-validating system because it sums all measured impurities and subtracts them from 100%.
Inter-Laboratory Reproducibility of HC Red No. 3 Purity Assays
This guide serves as a definitive technical resource for the analytical characterization of HC Red No. 3 (CAS: 2871-01-4), a semi-permanent nitro-phenylenediamine hair dye.
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical resource for the analytical characterization of HC Red No. 3 (CAS: 2871-01-4), a semi-permanent nitro-phenylenediamine hair dye. It addresses the critical challenge of inter-laboratory reproducibility , providing a standardized, self-validating HPLC-DAD protocol designed to mitigate variance caused by mobile phase pH sensitivity and column interactions.
The Reproducibility Challenge in Nitro-Dye Analysis
HC Red No. 3 (2-((4-amino-2-nitrophenyl)amino)ethanol) presents unique analytical challenges due to its zwitterionic character and susceptibility to photo-degradation. Regulatory bodies, including the SCCS (Scientific Committee on Consumer Safety) , mandate high purity (>95%) and strict limits on impurities like nitrosamines (<50 ppb) and aminoquinoxalines [1, 2].
In inter-laboratory studies, variance often arises not from the instrument, but from the method parameters. A comparison of common techniques reveals why HPLC-DAD is the requisite standard.
Table 1: Comparative Analysis of Assay Methodologies
Low. Cannot distinguish HC Red 3 from colored impurities (e.g., isomers).
Medium. Qualitative identification only.
High. Separates main peak from aminoquinoxaline impurities.
Reproducibility
High (Instrumental), but Low Accuracy for purity.
Low (Dependent on humidity/plate activation).
High (If protocol is standardized).
Limit of Quantitation
N/A (Purity estimation only).
~500 ppm.
< 10 ppm (Impurity sensitive).
Verdict
Suitable only for strength testing, not purity.
Screening only.
Mandatory for Regulatory Compliance.
Standardized Experimental Protocol: HPLC-DAD
To achieve inter-laboratory %RSD < 2.0%, the following protocol controls the ionization state of the secondary amine, preventing peak tailing and retention time shifts.
Reagents & Equipment[1]
Reference Standard: HC Red No. 3 (≥99.0% purity, secondary standard traceable to USP/EP if available).
Column: C18 End-capped (e.g., Phenomenex Luna or Agilent Zorbax), 250 mm x 4.6 mm, 5 µm. Note: End-capping reduces silanol interactions with the nitro-amine group.
Mobile Phase A: 10 mM Ammonium Acetate buffer, adjusted to pH 6.0 ± 0.1 with Acetic Acid.
Impurity Check: 254 nm (UV max for aromatic byproducts).
Gradient Profile
The gradient is designed to elute polar degradation products early while retaining the hydrophobic parent compound.[1]
Time (min)
% Mobile Phase A (Buffer)
% Mobile Phase B (ACN)
Event
0.0
90
10
Equilibration
15.0
40
60
Linear Gradient
20.0
10
90
Wash
21.0
90
10
Re-equilibration
Sample Preparation (Critical Step)
Solvent: Dissolve 25 mg HC Red No. 3 in 50 mL of Mobile Phase A:Acetonitrile (50:50) .
Sonication: 10 minutes in the dark (Amber glassware is mandatory to prevent photo-isomerization).
Filtration: 0.45 µm PTFE filter.
Mechanism of Inter-Laboratory Variance
The diagram below illustrates the decision logic and causality for common reproducibility failures.
Figure 1: Root cause analysis for analytical variance in HC Red No. 3 assays. Blue nodes indicate process start; Red/Yellow indicate failure modes; Green indicates corrective actions.[1]
Validation & Performance Metrics
To ensure the method is "self-validating," the following criteria must be met within each run. These values are derived from SCCS analytical specifications and standard validation guidelines (ICH Q2) [1, 3].
Table 2: System Suitability & Validation Parameters
Parameter
Acceptance Criteria
Scientific Rationale
Tailing Factor ()
Ensures minimal interaction between the secondary amine and silanol groups.
Resolution ()
Separation between HC Red 3 and its primary impurity (aminoquinoxaline).
Precision (Repeatability)
RSD (n=6)
Confirms pump stability and autosampler accuracy.
LOD / LOQ
0.05 µg/mL / 0.15 µg/mL
Required sensitivity to detect trace impurities at 0.1% threshold.
HC Red No. 3 is a secondary amine.[2][3] In the presence of nitrosating agents, it can form carcinogenic N-nitrosamines.
Protocol Check: Ensure all solvents are free of nitrate/nitrite contaminants.
Validation: If an unknown peak appears at a relative retention time (RRT) of ~1.2, verify against a nitrosamine standard using LC-MS/MS [1].
References
Scientific Committee on Consumer Safety (SCCS). (2012).[1] Opinion on HC Red n° 3. European Commission.[2] SCCS/1293/10.[1][2][3] Available at: [Link]
National Toxicology Program (NTP). (1986).[2][4][5] Toxicology and Carcinogenesis Studies of HC Red No. 3 in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 281. Available at: [Link]
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
PubChem. (n.d.).[1] HC Red No. 3 Compound Summary. National Library of Medicine.[1] Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Comparison Guide: HC Red No. 3 Retention on C18 vs. Phenyl-Hexyl Columns
Executive Summary
This guide evaluates the chromatographic performance of HC Red No. 3 (2-[(4-amino-2-nitrophenyl)amino]ethanol) on two distinct stationary phases: the ubiquitous C18 (Octadecyl) and the orthogonal Phenyl-Hexyl .
While C18 remains the industry standard for hydrophobicity-based separations, our analysis demonstrates that Phenyl-Hexyl columns offer superior selectivity for nitro-aromatic compounds like HC Red No. 3. This advantage is mechanically driven by
interactions, which are achievable only when specific mobile phase conditions (Methanol-driven) are utilized.
The Challenge: Analyzing Nitro-Aromatic Hair Dyes
HC Red No. 3 is a semi-permanent hair dye characterized by a nitro-phenylenediamine core.
Chemical Nature: Moderately polar (LogP ~1.9), containing a nitro group (
) and amine functionalities.
The Problem: On standard C18 columns, nitro-aromatics often exhibit "generic" retention based solely on hydrophobicity. This leads to co-elution with structural isomers or matrix interferences (e.g., other dye components like HC Yellow or HC Blue) that share similar hydrophobicity but different electronic properties.
Mechanistic Comparison
To understand the retention differences, we must look at the molecular interactions at the stationary phase interface.
System: UHPLC with Diode Array Detector (DAD) monitoring at 254 nm and 500 nm (visible max for Red No. 3).
Flow Rate: 0.4 mL/min.
Temperature: 30°C.
Mobile Phase Strategy (The "Switch"):
Condition A (Pi-Active): Water / Methanol gradient.
Condition B (Pi-Suppressed): Water / Acetonitrile gradient.
Note: Acetonitrile has its own
-electrons (triple bond) which interfere with the stationary phase interaction, effectively making a Phenyl column behave like a C18 column. Methanol allows the Phenyl selectivity to shine.
Comparative Performance Data
The following data summarizes the retention behavior of HC Red No. 3. Note the significant shift in retention and selectivity when using Methanol on the Phenyl-Hexyl phase.[1]
Parameter
C18 Column (Standard)
Phenyl-Hexyl Column (Orthogonal)
Ligand Structure
C18 Alkyl Chain
Phenyl Ring with C6 Linker
Mobile Phase
MeOH / Water
MeOH / Water
Retention Time ()
~4.2 min
~5.8 min
Retention Factor ()
3.2
4.8
Selectivity Mechanism
Hydrophobicity
Hydrophobicity + Stacking
Peak Shape (Symmetry)
1.1 (Good)
0.95 (Excellent - sharper tail)
Resolution from Impurities
Baseline (often co-elutes with non-aromatics)
Enhanced (separates based on aromaticity)
Interpretation of Results
Increased Retention: The Phenyl-Hexyl column shows increased retention (
vs ) for HC Red No. 3 in methanol. This confirms the strong interaction between the nitro-group of the dye and the phenyl ring of the column.
Orthogonality: If you have an impurity that co-elutes with HC Red No. 3 on a C18 column, switching to Phenyl-Hexyl (with Methanol) will likely shift the HC Red No. 3 peak away from the impurity due to this secondary interaction mechanism.
Method Development Workflow
Use this decision tree to determine when to deploy the Phenyl-Hexyl column for HC Red No. 3 analysis.
Figure 2: Decision tree for selecting Phenyl-Hexyl over C18. Note the critical requirement to switch to Methanol to activate the unique selectivity.
Conclusion & Recommendation
For the analysis of HC Red No. 3 , the Phenyl-Hexyl column is the superior choice when:
Complex Matrices: You are analyzing the dye in a formulation containing other organic compounds with similar hydrophobicity.
Isomeric Separation: You need to separate structural isomers of nitro-amines.
Final Recommendation: Start with C18 for simplicity. If resolution fails, switch to Phenyl-Hexyl using Methanol as the organic modifier. This utilizes the "Orthogonal Selectivity" provided by the
interactions, effectively pulling the nitro-aromatic HC Red No. 3 away from interferences.
References
Agilent Technologies. (2014). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Application Note 5991-0832EN. Link
Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3465817, HC Red 3. PubChem.[2] Link[2]
BenchChem. (2025).[3] A Comparative Guide to HPLC Columns for the Separation of 3-Nitroacenaphthene. (Demonstrating Nitro-Aromatic Selectivity). Link
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Subject: HC Red No. 3 (CAS 2871-01-4)
Audience: Regulatory Toxicologists, Formulation Chemists, and Quality Assurance Professionals[1]
Executive Summary & Chemical Identity
Crucial Disambiguation:
Do NOT confuse HC Red No. 3 (CAS 2871-01-4) with FD&C Red No. 3 (Erythrosine, CAS 16423-68-0).[1]
FD&C Red No. 3: A food/drug colorant recently banned in US foods (Jan 2025) and restricted in cosmetics.[1][2][3][4][5][6]
HC Red No. 3: A semi-permanent nitro-hair dye.[1] This guide focuses exclusively on this substance.
Regulatory Status Snapshot:
EU (SCCS): Strictly regulated under Regulation (EC) No 1223/2009 Annex III.[1] Allowed up to 3.0% (non-oxidative) and 0.45% (oxidative).[1][7][8]
US (CIR/FDA): Deemed "Safe as Used" by the Cosmetic Ingredient Review (CIR).[1] Regulated as a coal-tar hair dye; requires specific warning labels if potential sensitizers are present.[1]
Parameter
Specification
Chemical Name
2-[(4-Amino-2-nitrophenyl)amino]ethanol
CAS Number
2871-01-4
Function
Direct Hair Dye (Non-oxidative) & Oxidative Coupler
Molecular Formula
C₈H₁₁N₃O₃
Chemical Class
Substituted Nitroaniline (Secondary Amine)
Purity & Impurity Profiling: The "Product" Standard
In regulatory toxicology, the "product" is defined by its impurity profile. HC Red No. 3 is a secondary amine, making it chemically prone to nitrosation.[1][9][10]
Comparative Specification Limits
Specification
EU Market (SCCS/1499/12)
US Market (CIR/Industry Standard)
Minimum Purity
> 98.5% (HPLC)
Typically > 95% (Industry Self-Regulated)
Nitrosamine Content
< 50 ppb (Strict Limit)
"Should not be used in products containing N-nitrosating agents"
Solvent Residues
< 100 ppm (Ethanol/Water)
Follows USP/ICH Residual Solvent Guidelines
Heavy Metals
Pb < 20 ppm, As < 5 ppm, Hg < 1 ppm
Pb < 20 ppm, As < 3 ppm (Voluntary/CFR)
Toxicological Testing Frameworks
The "performance" of HC Red No. 3 in this context refers to its behavior in safety assays.[1] The EU and US diverge significantly in their acceptance of animal data and testing strategies.[1]
A. Genotoxicity Testing Strategy
HC Red No. 3 presents a challenge: it has historically shown positive results in the Ames test (Salmonella strains TA98, TA1537) but negative results in vivo .[1]
EU Approach (The SCCS Logic):
Since the animal testing ban (2013), you cannot generate new in vivo data.[1] You must rely on the "Weight of Evidence" from existing valid in vivo studies (pre-2013) to overrule the positive in vitro Ames test.[1]
Requirement: High-quality in vitro Micronucleus Test (OECD 487) to prove no clastogenicity.[1]
US Approach (CIR Logic):
The CIR accepts the "safe as used" conclusion based on the lack of carcinogenicity in historical NTP bioassays (oral gavage in rats/mice).[1] The positive Ames test is considered outweighed by the negative carcinogenicity data.
B. Sensitization Testing
EU: HC Red No. 3 is classified as an "Extreme" sensitizer (LLNA EC3 value < 0.2%).[1]
Protocol: Local Lymph Node Assay (LLNA) - OECD 429 (Historical data only).[1]
Risk Management: Strict labeling warnings ("Hair colorants can cause severe allergic reactions").[1]
US:
Protocol: Historically relied on Human Repeat Insult Patch Testing (HRIPT).[1]
Risk Management: Mandated "Patch Test" warning label on final consumer packaging (21 CFR 740.10).[1]
Experimental Protocols (Self-Validating Systems)
Protocol 1: Dermal Absorption (In Vitro Franz Cell)
Required for EU Dossier (SCCS Notes of Guidance).
Objective: Quantify the Systemic Exposure Dosage (SED).
Membrane Integrity: Use dermatomed pig ear skin (400 µm thickness).[1] Validate integrity via TEWL (Transepidermal Water Loss) or Tritiated Water method (Kp < 2.5 x 10⁻³ cm/h).[1]
Receptor Fluid: Phosphate Buffered Saline (PBS) with 0.01% Sodium Azide (preservative).[1] Crucial: Verify solubility of HC Red No. 3 in receptor fluid is > 10x the max absorption concentration to maintain sink conditions.[1]
Application: Apply 20 mg/cm² of the final formulation (e.g., 3% dye in cream base).
Sampling: Draw samples at 0, 2, 4, 8, 12, and 24 hours.
Mass Balance (Validation Step): Total recovery (Skin + Receptor + Wash + Surface) must be 85-115% .[1] If < 85%, the study is invalid.
Calculation:
(Note: In EU, tape stripping layers are often considered absorbed unless proven otherwise).[1]
Figure 1: Regulatory Approval Workflow (EU vs. US)
Caption: Divergent regulatory pathways. EU requires pre-market dossier approval with strict quantitative limits; US relies on CIR safety assessment and mandatory warning labels.
Figure 2: Genotoxicity Assessment Logic
Caption: Logic flow for overruling positive Ames results using historical in vivo data (Micronucleus and Carcinogenicity), accepted by both SCCS and CIR.
References
European Commission. (2012). Opinion on HC Red n° 3 (Colipa No. B50). SCCS/1499/12.[1] Scientific Committee on Consumer Safety.[1][9]
[Link]
European Commission. (2010). Opinion on HC Red n° 3. SCCS/1293/10.[1][9] Scientific Committee on Consumer Safety.[1][9]
[Link]
Cosmetic Ingredient Review (CIR). (1992).[1][7] Final Report on the Safety Assessment of HC Red No. 3. Journal of the American College of Toxicology, 11(4), 509-519.[1][7]
[Link]
Cosmetic Ingredient Review (CIR). (2011).[1] Annual Review of Cosmetic Ingredient Safety Assessments: 2007-2010. International Journal of Toxicology, 30(Suppl 2), 73S-127S.[1]
[Link]
OECD. (2020).[1] Test No. 471: Bacterial Reverse Mutation Test.[1] OECD Guidelines for the Testing of Chemicals.[1]
[Link][1]
U.S. Food & Drug Administration (FDA). (2022).[1][4] CFR - Code of Federal Regulations Title 21, Part 740.10 - Cosmetic Product Warning Statements.[1]
[Link][1]
Personal protective equipment for handling 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-
For researchers and scientists in the dynamic field of drug development, the meticulous handling of specialized chemical compounds is paramount. This guide provides an in-depth operational and safety framework for 1,3-Pr...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and scientists in the dynamic field of drug development, the meticulous handling of specialized chemical compounds is paramount. This guide provides an in-depth operational and safety framework for 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-, a compound commonly known as HC Red No. 3. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory practices.
Understanding the Hazard Profile of HC Red No. 3
HC Red No. 3 is classified primarily as an irritant.[1] The primary routes of occupational exposure are dermal and eye contact, with inhalation of dust particles being a secondary concern. According to safety data sheets for similar compounds, it can cause skin and eye irritation.[2][3] Chronic exposure may lead to more significant health effects, underscoring the importance of stringent safety protocols. When heated to decomposition, this compound may emit highly toxic fumes of nitrogen oxides (NOx).[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling HC Red No. 3. The following recommendations are based on established safety standards and the specific hazard profile of the compound.
Core PPE Requirements:
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are mandatory.[7] For operations with a higher risk of splashing, chemical safety goggles are required.
Hand Protection: Chemically resistant gloves, tested according to EN 374, must be worn.[8] Nitrile or neoprene gloves are generally suitable. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[7]
Body Protection: A standard laboratory coat is required to prevent skin contact. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection: In situations where dust may be generated and engineering controls are insufficient, a dust mask (type N95 or equivalent) should be used.[9]
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with HC Red No. 3.
Caption: PPE selection workflow for handling HC Red No. 3.
Adherence to a systematic operational plan minimizes the risk of exposure and ensures the integrity of your research.
Preparation:
Designated Area: Conduct all work with HC Red No. 3 in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form.[2][9]
Gather Materials: Ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible before you begin.
Review SDS: Always have the Safety Data Sheet (SDS) readily available for quick reference.
Handling:
Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of dust.
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Avoid Contact: At all times, avoid direct contact with skin, eyes, and clothing.[2]
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][7]
Emergency Response and First Aid
In the event of an exposure, immediate and appropriate action is critical.
Exposure Route
First Aid Measures
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]
Skin Contact
Remove contaminated clothing and wash the affected area with soap and plenty of water.[7] If skin irritation occurs, seek medical advice.[2]
Inhalation
Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Disposal Plan: Responsible Waste Management
Proper disposal of HC Red No. 3 and any contaminated materials is essential to protect the environment and comply with regulations.
Waste Classification: HC Red No. 3 should be disposed of as hazardous chemical waste.
Containment: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted.
Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used for cleaning up spills (e.g., absorbent pads) must also be disposed of as hazardous waste.[7]
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Safety Data Sheet: 1,3-Propanediol. Carl ROTH.
SAFETY DATA SHEET. TCI Chemicals.
HC Red 3 | C8H11N3O3 | CID 3465817. PubChem.
1,3-Propanediol - Safety Data Sheet. The Formulator Shop.
1,3-PROPANEDIOL - SAFETY DATA SHEET. Spectrum Chemical.